4-(4-Aminophenyl)-4-methylpentan-2-one chemical structure and molecular weight
An In-Depth Technical Guide to 4-(4-Aminophenyl)-4-methylpentan-2-one for Researchers and Drug Development Professionals As a Senior Application Scientist, this guide provides a comprehensive overview of 4-(4-Aminophenyl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-(4-Aminophenyl)-4-methylpentan-2-one for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive overview of 4-(4-Aminophenyl)-4-methylpentan-2-one, focusing on its chemical structure, properties, and potential applications in scientific research. This document is intended to be a foundational resource for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
4-(4-Aminophenyl)-4-methylpentan-2-one is a chemical compound of interest due to its unique molecular architecture, which combines a ketone functional group with an aromatic amine. This combination of functionalities suggests its potential as a versatile building block in organic synthesis and as a scaffold in medicinal chemistry.
The unambiguous identification of this compound is crucial for any research endeavor. Its primary identifiers are:
The structural features of 4-(4-Aminophenyl)-4-methylpentan-2-one are key to understanding its chemical behavior and potential interactions. The molecule consists of a pentanone backbone with a methyl group and a 4-aminophenyl substituent at the fourth carbon position. The presence of a chiral center at the C4 position indicates that this compound can exist as a racemic mixture of two enantiomers.
Molecular Structure
Caption: Chemical structure of 4-(4-Aminophenyl)-4-methylpentan-2-one.
Physicochemical Data Summary
A clear understanding of the physicochemical properties is fundamental for designing experiments and interpreting results. The key properties of 4-(4-Aminophenyl)-4-methylpentan-2-one are summarized in the table below.
Property
Value
Source
Molecular Formula
C₁₂H₁₇NO
Calculated
Molecular Weight
191.27 g/mol
CAS Number
2092835-86-2
Synthesis and Reactivity Insights
While specific, peer-reviewed synthesis routes for 4-(4-Aminophenyl)-4-methylpentan-2-one are not extensively documented in publicly available literature, a plausible synthetic strategy can be postulated based on established organic chemistry principles. A potential approach could involve a Friedel-Crafts-type alkylation of aniline with a suitable electrophile.
The reactivity of this molecule is dictated by its three primary functional domains: the ketone carbonyl group, the aromatic ring, and the amino group.
Ketone Group: The carbonyl group can undergo nucleophilic addition reactions, reductions to the corresponding alcohol, and reactions at the alpha-carbon.
Aromatic Amine: The amino group can be acylated, alkylated, or diazotized, providing a handle for further molecular elaboration. The amine also activates the aromatic ring towards electrophilic substitution.
Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution, with the position of substitution directed by the activating amino group.
Potential Applications in Research and Development
The structural motifs present in 4-(4-Aminophenyl)-4-methylpentan-2-one suggest its potential utility in several areas of chemical and pharmaceutical research:
Medicinal Chemistry: The aminophenyl moiety is a common feature in many biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.
Material Science: The presence of both a reactive ketone and an amino group makes it a candidate for polymerization and the development of novel polymers with specific properties.
Chemical Synthesis: As a bifunctional molecule, it can be used as a versatile intermediate in the synthesis of more complex molecular architectures.
Experimental Protocols: A Self-Validating Approach
To ensure the integrity of research findings, it is imperative to employ self-validating experimental protocols. Below is a detailed, step-by-step methodology for the characterization of 4-(4-Aminophenyl)-4-methylpentan-2-one, designed to provide a high degree of confidence in the obtained results.
Workflow for Structural Verification
Exploratory
Physicochemical properties of 4-(4-Aminophenyl)-4-methylpentan-2-one
An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Utility of 4-(4-Aminophenyl)-4-methylpentan-2-one Executive Summary In the landscape of modern medicinal chemistry and Fragment-Based Drug D...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Whitepaper on the Physicochemical Profiling and Synthetic Utility of 4-(4-Aminophenyl)-4-methylpentan-2-one
Executive Summary
In the landscape of modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the strategic selection of bifunctional building blocks is paramount. 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2) represents a highly versatile, structurally optimized scaffold[1][2]. Featuring an aniline moiety, a methyl ketone, and a critical quaternary carbon center, this molecule offers orthogonal reactivity handles while embedding inherent metabolic stability. This whitepaper provides an application scientist’s guide to the physicochemical properties, structural advantages, and validated synthetic workflows for utilizing this scaffold in drug development.
The architectural brilliance of 4-(4-Aminophenyl)-4-methylpentan-2-one lies in its specific arrangement of functional groups. The molecule avoids the common pitfalls of highly flexible aliphatic chains by incorporating a gem-dimethyl-like substitution at the benzylic position (C4).
Table 1: Quantitative Physicochemical Properties
Property
Value
Pharmacological Implication
Molecular Weight
191.27 g/mol
Ideal for FBDD and lead optimization (<300 Da)[1].
Calculated LogP
~2.5
Optimal lipophilicity for oral absorption and membrane permeability.
pKa (Aniline NH₂)
~4.6
Remains predominantly unprotonated at physiological pH (7.4).
Topological Polar Surface Area
43.1 Ų
Excellent for blood-brain barrier (BBB) penetration (<90 Ų).
Rotatable Bonds
3
Low entropic penalty upon target binding.
H-Bond Donors / Acceptors
1 / 2
Complies strictly with Lipinski’s Rule of Five.
The pKa Advantage: The aniline nitrogen possesses a pKa of approximately 4.6 due to the delocalization of its lone pair into the aromatic ring. Unlike highly basic aliphatic amines (pKa ~9-10) that become protonated and trapped in the aqueous phase, this aniline remains neutral in systemic circulation (pH 7.4). This dramatically enhances passive cellular permeability without requiring active transport mechanisms.
Caption: Pharmacophore mapping and physicochemical advantages of the bifunctional scaffold.
ADME Implications: The Quaternary Carbon Advantage
A common metabolic liability in drug candidates is the rapid oxidation of benzylic C-H bonds by Cytochrome P450 (CYP450) enzymes. In 4-(4-Aminophenyl)-4-methylpentan-2-one, the C4 position is a quaternary carbon (bonded to the phenyl ring, the C3 methylene, and two methyl groups).
By replacing vulnerable benzylic hydrogens with a gem-dimethyl-like architecture, the scaffold achieves profound metabolic stability[3][4]. Furthermore, this steric bulk induces the Thorpe-Ingold effect , restricting the rotational freedom of the adjacent C3-C4 bonds. This entropically pre-organizes the molecule, reducing the energy penalty required to adopt a bioactive conformation when binding to a target protein (e.g., a kinase hinge region)[5].
The presence of both an electrophilic ketone and a nucleophilic aniline requires orthogonal synthetic strategies. Below are field-proven, self-validating protocols designed to maximize yield while preventing side reactions.
Table 2: Functional Group Reactivity Matrix
Functional Group
Preferred Transformation
Reagent System
Mechanistic Rationale
C2 Methyl Ketone
Reductive Amination
Amine, NaBH(OAc)₃, AcOH, DCE
NaBH(OAc)₃ selectively reduces the transient iminium ion without over-reducing the ketone[6][7].
Aniline (NH₂)
Amide Coupling
Carboxylic Acid, HATU, DIPEA, DMF
The weakly nucleophilic aniline requires a highly reactive O-Atab ester generated by HATU.
Protocol A: Selective Reductive Amination of the C2 Ketone
Causality & Logic: Ketones are sterically hindered and less electrophilic than aldehydes. Using strong reductants like NaBH₄ often leads to the premature reduction of the ketone into a secondary alcohol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because the electron-withdrawing acetoxy groups dampen the hydride's reactivity, making it perfectly selective for the more electrophilic iminium ion intermediate[6][7].
Step-by-Step Methodology:
Condensation: Dissolve 4-(4-Aminophenyl)-4-methylpentan-2-one (1.0 eq) and the target aliphatic amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Acid Catalysis: Add glacial acetic acid (1.0 eq). Expert Insight: Acid catalysis is mandatory for ketones to facilitate the dehydration step of imine formation[7].
Validation Checkpoint 1: Stir at room temperature for 2 hours. Monitor via LC-MS to confirm the complete consumption of the ketone and the formation of the imine/iminium mass peak.
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exothermicity. Stir for 12–16 hours under a nitrogen atmosphere.
Validation Checkpoint 2 (Quench Logic): Slowly add saturated aqueous NaHCO₃. The evolution of CO₂ gas indicates the successful neutralization of acetic acid and the destruction of unreacted hydride. Wait until gas evolution completely ceases to prevent acid-catalyzed degradation during workup.
Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Caption: Self-validating experimental workflow for the selective reductive amination of the C2 ketone.
Protocol B: High-Efficiency Amide Coupling at the Aniline
Causality & Logic: Because the aniline nitrogen has a low pKa (~4.6), its lone pair is delocalized, rendering it a poor nucleophile[8]. Standard coupling reagents (e.g., EDC/HOBt) will result in sluggish kinetics and low yields. HATU is mandated here because it rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, forcefully driving the acylation forward.
Step-by-Step Methodology:
Pre-Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Validation Checkpoint: The solution will typically turn a distinct yellow/orange, visually confirming the formation of the active O-Atab ester. Stir for 15 minutes.
Coupling: Add 4-(4-Aminophenyl)-4-methylpentan-2-one (1.0 eq) to the activated mixture. Stir at room temperature for 4–8 hours.
Workup: Dilute the reaction heavily with ethyl acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (three times) to completely partition the DMF into the aqueous phase.
Isolation: Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via chromatography.
Conclusion
4-(4-Aminophenyl)-4-methylpentan-2-one is far more than a simple bifunctional linker. By leveraging its highly specific physicochemical properties—namely the membrane-permeable nature of its weakly basic aniline and the CYP450-shielding Thorpe-Ingold effect of its quaternary C4 center—medicinal chemists can rapidly assemble highly stable, bioavailable chemical libraries. Adhering to the mechanistic protocols outlined above ensures high-fidelity synthetic execution during lead optimization.
References
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Organic Chemistry Portal. URL: [Link]
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry - ACS Publications. URL:[Link]
ResearchGate. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry". ResearchGate. URL: [Link]
PMC - NIH. "The Magic Methyl and Its Tricks in Drug Discovery and Development". National Institutes of Health. URL:[Link]
4-(4-Aminophenyl)-4-methylpentan-2-one CAS number and synonyms
The following technical guide details the chemical identity, synthesis, and application profile of 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized organic intermediate. Part 1: Chemical Identity & Core Properties...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application profile of 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized organic intermediate.
Part 1: Chemical Identity & Core Properties
4-(4-Aminophenyl)-4-methylpentan-2-one is a bifunctional aromatic intermediate characterized by a gem-dimethyl substituted alkyl chain terminating in a ketone, attached to the para-position of an aniline ring. Its structure combines the nucleophilic reactivity of a primary aromatic amine with the electrophilic potential of a ketone, modulated by the steric bulk of the gem-dimethyl group.
Pale yellow to brown viscous oil or low-melting solid
Amine oxidation often darkens color.
Boiling Point
~340–350 °C (Predicted)
High boiling due to H-bonding (amine/ketone).
Solubility
Soluble in Ethanol, Acetone, DCM, DMSO.
Limited water solubility due to lipophilic tail.
pKa (Amine)
~4.5–5.0
Typical for para-alkyl anilines.
Reactivity
Nucleophilic (Amine); Electrophilic (Ketone).
Gem-dimethyl group prevents enolization at the -position.
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one presents a challenge due to the competing cyclization reactions that typically occur between anilines and mesityl oxide (yielding quinolines like TMQ). Therefore, a Linear Friedel-Crafts / Reduction Route is the preferred method for high-purity isolation, avoiding the "Skraup-type" cyclization.
Pathway B: Direct Alkylation (Industrial/Technical Grade)
Direct reaction of aniline with mesityl oxide usually yields 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). However, using specific solid acid catalysts (e.g., Montmorillonite K-10 or Zeolites) at lower temperatures can favor the Michael-type Friedel-Crafts adduct (the linear ketone) over the cyclized Schiff base.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis pathways contrasting the robust Nitration/Reduction route (Top) against the competing Cyclization route common in aniline chemistry (Bottom).
Part 3: Applications & Reactivity Profile
Polymer Curing Agents & Modifiers
The compound serves as a hindered aromatic amine . The gem-dimethyl group adjacent to the phenyl ring provides steric bulk, which:
Reduces Reactivity: Makes the amine less nucleophilic than standard aniline, offering "latency" in epoxy curing systems.
Increases Stability: The resulting polymers (polyimides or polyureas) exhibit improved thermal stability and resistance to hydrolysis.
Dual Functionality: The ketone tail allows for further cross-linking (e.g., via hydrazide formation) or grafting onto other polymer backbones.
Pharmaceutical Intermediates
This structure acts as a "linker" scaffold in drug design, particularly where a stable, non-metabolizable spacer is required between an aromatic system and a polar headgroup.
Derivatization: The ketone can be converted to amines (reductive amination) or alcohols, creating chiral centers.
Analogs: It is structurally related to intermediates used in the synthesis of Factor Xa inhibitors (e.g., morpholinone derivatives), where the gem-dimethyl group locks conformation.
Analytical Reference Standards
Because the reaction of aniline and acetone/mesityl oxide is ubiquitous in the rubber industry (production of TMQ antioxidant), 4-(4-Aminophenyl)-4-methylpentan-2-one is a critical impurity reference standard .
It represents the "linear" or "uncylized" by-product.
Monitoring its level ensures the efficiency of the cyclization process in TMQ manufacturing.
Part 4: Safety & Handling (MSDS Highlights)
As an aromatic amine, this compound must be handled with strict industrial hygiene protocols.
Hazard Category
Classification
Handling Protocol
Acute Toxicity
Toxic if swallowed or inhaled.
Use in a fume hood. Wear P95/P100 respirator if dust/aerosol is present.
Skin/Eye Irritation
Irritant; Potential Sensitizer.
Nitrile gloves (0.11 mm min thickness). Safety goggles required.
Solubility profile of 4-(4-Aminophenyl)-4-methylpentan-2-one in organic solvents
Technical Whitepaper: Solubility Dynamics of 4-(4-Aminophenyl)-4-methylpentan-2-one Executive Summary This technical guide characterizes the solubility profile of 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Solubility Dynamics of 4-(4-Aminophenyl)-4-methylpentan-2-one
Executive Summary
This technical guide characterizes the solubility profile of 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2), a bifunctional organic intermediate critical in the synthesis of advanced polymer stabilizers and pharmaceutical actives.
The molecule features a unique "push-pull" polarity: a lipophilic isobutyl backbone anchored by a polar ketone and a basic primary amine on the phenyl ring. This amphiphilic structure dictates a non-linear solubility profile, necessitating precise solvent selection for reaction optimization and purification (recrystallization). This guide provides predicted solubility data, validated experimental protocols, and strategic workflows for process researchers.
Physicochemical Profile & Solubility Logic
To predict and manipulate the solubility of 4-(4-Aminophenyl)-4-methylpentan-2-one, one must analyze its functional group interplay.
Feature
Chemical Moiety
Solubility Impact
H-Bond Donor
Primary Amine (-NH₂)
High affinity for protic solvents (Alcohols, Water at low pH).
H-Bond Acceptor
Ketone (C=O), Amine
Interaction with polar aprotic solvents (DMSO, DMF).
Lipophilicity
Phenyl Ring + Alkyl Chain
Limits solubility in pure water; drives solubility in chlorinated/aromatic solvents.
Basicity
Aniline Nitrogen
Allows pH-dependent solubility (soluble in aqueous acid via salt formation).
Predicted Solubility Profile
Based on functional group contribution analysis and structural analogs (e.g., p-aminoacetophenone, substituted anilines).
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Insight
Polar Protic
Methanol, Ethanol, Isopropanol
High
Strong H-bonding solvation of both amine and ketone groups. Ideal for recrystallization when paired with water.
Polar Aprotic
DMSO, DMF, DMAc
Very High
Excellent dipole-dipole interactions. Often used for stock solutions but difficult to remove.
Chlorinated
Dichloromethane (DCM), Chloroform
High
Good solvation of the lipophilic backbone and phenyl ring.
Esters/Ketones
Ethyl Acetate, Acetone
Moderate to High
Good general solubility; Acetone should be avoided if side-reactions (Schiff base formation) are a concern.
Aromatic
Toluene, Benzene
Moderate
Solubilizes the hydrophobic core; solubility drops significantly with decreasing temperature (ideal for cooling crystallization).
Aliphatic
Hexanes, Heptane, Cyclohexane
Low / Insoluble
Lacks polarity to overcome crystal lattice energy. Excellent anti-solvents .
Aqueous
Water (Neutral pH 7)
Low
Hydrophobic effect dominates.
Aqueous Acid
0.1M HCl, Acetic Acid
High
Protonation of -NH₂ to -NH₃⁺ renders the molecule water-soluble.
As a researcher, relying on literature values is insufficient for critical process steps. You must validate solubility in your specific grade of solvent. The following protocol utilizes the Gravimetric Shake-Flask Method , the gold standard for thermodynamic solubility determination.
Preparation: Weigh approximately 100 mg of 4-(4-Aminophenyl)-4-methylpentan-2-one into a chemically resistant glass vial (e.g., borosilicate).
Solvent Addition: Add the target solvent (e.g., 1.0 mL) incrementally. If the solid dissolves immediately, add more solid until a visible suspension persists (saturation).
Equilibration: Cap the vial tightly to prevent evaporation. Agitate at a constant temperature (typically 25°C) for 24 hours using an orbital shaker or magnetic stirrer.
Critical Control: Ensure excess solid is always present. If the solution clears, add more solid.
Filtration: Allow the suspension to settle. Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant and filter through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
Quantification: Evaporate the solvent under a gentle stream of nitrogen or vacuum. Dry the residue to constant weight.
Calculation:
Where is solubility (mg/mL), is the mass of the dried solid, and is the volume of filtrate used.
Application: Purification via Recrystallization
The primary application of solubility data is designing purification steps. For 4-(4-Aminophenyl)-4-methylpentan-2-one, a Two-Solvent System is often required due to its intermediate polarity.
Solvent Selection Strategy
Caption: Figure 2. Decision logic for binary solvent recrystallization.
Recommended Solvent Systems:
Ethanol / Water:
Protocol: Dissolve the compound in hot Ethanol (boiling). Add warm Water dropwise until persistent cloudiness appears. Re-heat to clear, then cool.
Advantage:[1][2] Green chemistry compliant, high recovery yield.
Toluene / Heptane:
Protocol: Dissolve in minimum hot Toluene. Add Heptane as the anti-solvent.
Advantage:[1][2] Excellent for removing polar impurities (salts, tars).
Ethyl Acetate / Hexanes:
Protocol: Standard organic purification system. Good for drying the crystal quickly due to high volatility.
Safety & Handling
Aromatic Amine Hazard: Like many aniline derivatives, this compound should be treated as a potential sensitizer and irritant. Handle in a fume hood.
Solvent Safety:
Chlorinated Solvents (DCM): Use resistant gloves (PVA or Viton); nitrile is permeable to DCM.
Flammability: Ensure all heating for recrystallization is done via oil bath or heating block, never an open flame.
References
National Institute of Standards and Technology (NIST). 2-Pentanone, 4-amino-4-methyl- (CAS 625-04-7) Mass Spectrum and Data. (Used for structural fragment analogy). Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
Sigma-Aldrich. Product Specification: 4-(4-aminophenyl)-4-methylpentan-2-one. (Source for CAS verification and molecular weight data). Link
BenchChem. Solubility Technical Guide for Aminophenyl Ketones. (General guidance on aniline derivative solubility). Link
Cheméo. Physical Properties of 4-amino-4-methylpentan-2-one. (Thermodynamic data for structural backbone). Link
Safety Data Sheet (SDS) and toxicity risks for 4-(4-Aminophenyl)-4-methylpentan-2-one
The following technical guide provides a comprehensive safety and toxicological assessment of 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized intermediate utilized in the synthesis of rubber antioxidants and modif...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides a comprehensive safety and toxicological assessment of 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized intermediate utilized in the synthesis of rubber antioxidants and modified polymers.
[1][2]
Executive Summary & Chemical Identity
4-(4-Aminophenyl)-4-methylpentan-2-one is a bifunctional organic intermediate combining a primary aromatic amine with a ketonic backbone. It is primarily encountered as a precursor or isolate in the acid-catalyzed condensation of aniline with acetone (or mesityl oxide) during the manufacturing of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a critical antioxidant for rubber stabilization.
Due to its specific structural motifs—the aniline moiety and the aliphatic ketone tail —this compound presents a dual hazard profile: potential for hematological toxicity (methemoglobinemia) and skin sensitization, alongside solvent-like irritancy.[1]
Physicochemical Data Table
Property
Specification
Chemical Name
4-(4-Aminophenyl)-4-methylpentan-2-one
CAS Number
2092835-86-2 (High-purity reference)
Molecular Formula
C₁₂H₁₇NO
Molecular Weight
191.27 g/mol
Structural Class
Alkylated Aniline / Aliphatic Ketone
Physical State
Viscous liquid or low-melting solid (Pale yellow to brown)
Solubility
Soluble in organic solvents (DCM, Methanol, Acetone); Low water solubility
Note: As a specialized intermediate, direct GHS harmonized data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of the parent aniline and analogous ketone solvents, adhering to the Precautionary Principle.
Core Hazard Assessment
The toxicity of this molecule is driven by the metabolic activation of the primary amino group . Unlike simple aliphatic amines, the aromatic amine can undergo N-hydroxylation, leading to reactive electrophiles.
Hazard Class
Category
Hazard Statement
Mechanism of Action
Acute Toxicity (Oral)
Cat 4
H302: Harmful if swallowed.
Systemic absorption of aniline derivatives; interference with oxygen transport.[1]
The following diagram maps the synthesis origin of the compound and its metabolic fate in the human body.
Figure 1: Synthesis origin from Aniline/Mesityl Oxide and downstream metabolic activation pathways leading to toxicity.[1]
Handling, Storage, and Emergency Protocols
Because this compound is often handled as a crude intermediate or a high-purity standard, protocols must be self-validating.
Storage Integrity Protocol
Oxidation Sensitivity: Aromatic amines darken upon oxidation.[1] Store under Argon or Nitrogen atmosphere.[1]
Temperature: Refrigerate (2–8°C) to prevent thermally induced cyclization to quinolines or degradation.
Container: Amber glass to prevent UV-catalyzed photo-oxidation.
Exposure Controls (The "Double-Barrier" System)
Do not rely solely on a fume hood.[1] Use a double-barrier approach due to the skin permeation risk.
Primary Barrier: Nitrile gloves (minimum 0.11 mm) are insufficient for prolonged contact with aromatic amines.[1] Use Laminate (PE/EVAL) or double-gloving with extended cuffs.[1]
Secondary Barrier: Tyvek sleeves or lab coat to prevent wrist exposure—a common failure point.[1]
Emergency Response Workflow
Scenario
Immediate Action
Scientific Rationale
Skin Contact
Wash with PEG-400 or soap/water for 15 mins.
Lipophilic amines are poorly removed by water alone; PEG solubilizes the organic tail.[1]
Eye Contact
Irrigate with saline; do not use neutralizing agents.[1]
The ketone moiety causes immediate pain; neutralization can cause exothermic damage.[1]
Ingestion
Do not induce vomiting. Administer activated charcoal if conscious.[1]
Vomiting risks aspiration pneumonia due to the solvent-like tail.
Experimental Synthesis & Isolation Context
Researchers often encounter this compound when studying the Skraup synthesis or modified Friedel-Crafts alkylations .
Synthesis Logic:
The reaction of Aniline with Mesityl Oxide is an equilibrium.
Low Temperature (<50°C): Favors the kinetic product (the open-chain ketone described here).[1]
High Temperature (>100°C): Favors cyclization to 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ).[1]
Purification Warning:
Attempting to distill this compound at high temperatures without vacuum will likely cause it to cyclize or polymerize in the column.[1] Column chromatography (Silica, Hexane/EtOAc) is the preferred isolation method.[1]
References
Sigma-Aldrich. (2024).[1] Product Specification: 4-(4-aminophenyl)-4-methylpentan-2-one (CAS 2092835-86-2).[1] Link
PubChem. (2024).[1] Compound Summary: 4-(4-Aminophenyl)butan-2-one derivatives and related aniline ketones. National Library of Medicine.[1] Link
Melting point and boiling point determination of 4-(4-Aminophenyl)-4-methylpentan-2-one
This guide details the technical protocols for characterizing 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized intermediate often derived from the condensation/alkylation of aniline with mesityl oxide-type precurso...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical protocols for characterizing 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized intermediate often derived from the condensation/alkylation of aniline with mesityl oxide-type precursors.[1]
Due to the presence of a reactive primary amine, a ketone functionality, and a quaternary carbon center, this molecule exhibits specific thermal behaviors (potential for oxidation, Schiff base formation, and high boiling point) that render standard "open-air" measurements inaccurate.[1]
[1]
Executive Summary
Target Analyte: 4-(4-Aminophenyl)-4-methylpentan-2-one
Chemical Class: Aromatic Amine / Ketone
Key Challenge: Thermal instability at atmospheric boiling points and oxidative sensitivity of the p-amino moiety.[1]
Accurate determination of the melting point (MP) and boiling point (BP) for this compound is not merely a physical constant check but a purity validation step.[1] Standard capillary MP and atmospheric distillation methods often yield erroneous results due to oxidative browning (tar formation) or deamination at high temperatures.[1] This guide prescribes Differential Scanning Calorimetry (DSC) for phase transitions and Vacuum Ebulliometry for boiling point extrapolation.[1]
Part 1: Molecular Profile & Physicochemical Context[1][2][3]
Before initiating thermal analysis, the operator must understand the structural drivers of the compound’s behavior.[1]
Structure: A pentan-2-one backbone with a quaternary carbon at position 4, substituted with a methyl group and a p-aminophenyl ring.[1]
Predicted Boiling Point (1 atm): ~310°C – 330°C (Estimated based on Veticone analog + amine H-bonding).[1]
Predicted Melting Point: 50°C – 90°C (Likely a low-melting solid or viscous oil depending on isomeric purity).[1]
Thermal Risk: The molecule contains both a nucleophile (amine) and an electrophile (ketone).[1] While the quaternary center prevents immediate intramolecular cyclization, intermolecular condensation (imine formation) is possible above 150°C.[1]
Workflow Logic
The following decision tree dictates the characterization pathway to ensure data integrity.
Figure 1: Decision matrix for thermal characterization of thermally labile amine-ketones.
Part 2: Melting Point Determination (DSC Protocol)
Why not capillary tubes?
Visual capillary methods (Thiele tube or automated melting point apparatus) expose the amine to oxygen at elevated temperatures, causing the sample to turn brown/black (oxidation) before the true melt occurs.[1] This obscures the meniscus.[1]
Instrument Preparation: Calibrate the DSC (e.g., TA Instruments or Mettler Toledo) using Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.[1]
Sample Encapsulation:
Weigh 2–5 mg of the sample into a hermetically sealed aluminum pan .
Critical: Do not use open pans.[1] The sealed environment prevents oxidation and evaporation of volatile impurities.[1]
Prepare an empty hermetic pan as the reference.[1]
Thermal Cycle:
Equilibrate: 0°C.
Ramp: 5°C/min to 150°C. (Slow ramp rate ensures thermal equilibrium).
Purge Gas: Nitrogen (N₂) at 50 mL/min.
Data Analysis:
Identify the Endothermic Peak .
T_onset (Onset Temperature): The intersection of the baseline and the leading edge of the peak.[1] This is the reported Melting Point.[1][3]
T_peak: The tip of the curve (often reported, but T_onset is more accurate for pure substances).[1]
Purity Check: A sharp peak indicates high purity.[1] A broad "shoulder" on the low-temperature side indicates solvent occlusion or isomeric impurities.[1]
Part 3: Boiling Point Determination (Vacuum Ebulliometry)
The Challenge:
The estimated boiling point (>300°C) exceeds the thermal stability of the amine group.[1] Heating this compound to 300°C at 1 atm will result in decomposition (ammonia evolution or polymerization).[1]
Recommended Method: Reduced Pressure Distillation with Nomograph Extrapolation.[1]
Experimental Protocol
Setup: Use a micro-distillation apparatus (short-path) equipped with a digital vacuum manometer and a calibrated thermometer/thermocouple.
Pressure Control:
Connect to a high-vacuum pump capable of reaching < 5 mmHg (Torr).[1]
Target a pressure where the boiling point is expected to be between 100°C and 150°C to ensure stability.[1]
Slowly apply heat using an oil bath (silicone oil).[1]
Record the temperature of the vapor (head temperature) when a steady reflux is observed.[1]
Example Data Point: If the substance distills at 145°C at 2.0 mmHg.[1]
Calculation (Pressure-Temperature Nomograph):
Use the Antoine Equation or a standard P-T nomograph for aromatic ketones to extrapolate the Normal Boiling Point (NBP) at 760 mmHg.[1]
Where P is pressure (bar/mmHg) and T is temperature (K).
Simplified approximation (Sidgwick rule):
Note: For accurate reporting, cite the "Boiling Point at X mmHg" rather than the extrapolated NBP, as the NBP is theoretical for decomposing compounds.
Heat-Cool-Heat cycle in DSC to erase thermal history.
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for vacuum distillation of sensitive amines).
Mettler Toledo. (2020).[1] Thermal Analysis of Pharmaceuticals and Intermediates. [Application Note]. (DSC protocols for purity determination).
NIST Chemistry WebBook. Thermophysical Properties of Aromatic Ketones. National Institute of Standards and Technology.[1] URL: [Link][1]
OECD. (1995).[1] Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals.[1] URL: [Link][1]
OECD. (1995).[1] Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals.[1] URL: [Link]
Application Note: Step-by-Step Synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2)[1] Executive Summary & Mechanistic Rationale The synthesis of 4-(4...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2)[1]
Executive Summary & Mechanistic Rationale
The synthesis of 4-(4-aminophenyl)-4-methylpentan-2-one from aniline requires a strategic circumvention of aniline’s inherent reactivity. Direct Friedel-Crafts alkylation of aniline is chemically unviable; the strongly Lewis basic primary amine irreversibly complexes with Lewis acids (e.g., AlCl₃), forming a deactivated anilinium complex that halts electrophilic aromatic substitution. Furthermore, direct reaction with α,β-unsaturated ketones like mesityl oxide often leads to Skraup-type cyclizations, yielding quinoline derivatives rather than the desired alkylated arene.
To achieve precise para-alkylation, we employ a robust three-step sequence:
Protection: Aniline is acetylated to acetanilide. The bulky acetamido group attenuates the nitrogen's nucleophilicity, prevents Lewis acid poisoning, and serves as a strong ortho/para director[2].
Friedel-Crafts Conjugate Addition: Acetanilide is reacted with mesityl oxide. Due to the extreme steric encumbrance of both the acetamido group and the tertiary carbocation generated at the β-carbon of mesityl oxide, substitution occurs exclusively at the para position[3].
Deprotection: Acidic hydrolysis cleaves the robust amide bond, yielding the target amine[2].
Fig 1. Three-step synthetic workflow from aniline to the target ketone.
Materials and Reagents
All quantitative reagent data is summarized below to facilitate rapid scale-up calculations.
Reagent
Role
MW ( g/mol )
Equivalents
Safety / Handling
Aniline
Starting Material
93.13
1.0
Toxic, skin absorbent. Handle in hood.
Acetic Anhydride
Protecting Agent
102.09
1.1
Corrosive, lachrymator.
Mesityl Oxide
Electrophile
98.14
1.2
Flammable, sensitizer.
Aluminum Chloride
Lewis Acid Catalyst
133.34
3.0
Moisture sensitive, violently exothermic with H₂O.
Dichloromethane
Solvent
84.93
10 vol
Volatile, toxic.
Hydrochloric Acid (6M)
Deprotecting Agent
36.46
Excess
Corrosive.
Sodium Hydroxide
Neutralizing Agent
40.00
Excess
Corrosive, exothermic upon dissolution.
Step-by-Step Experimental Protocols
Step 1: N-Acetylation of Aniline
Causality: Protection is mandatory to prevent N-alkylation and AlCl₃ sequestration[2].
Dissolve aniline (1.0 eq, 100 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C using an ice bath.
Add acetic anhydride (1.1 eq, 110 mmol) dropwise over 15 minutes to control the mild exotherm.
Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation System: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the aniline spot (R_f ~0.6) disappears and a new, lower R_f spot for acetanilide (R_f ~0.3) appears.
Quench with saturated aqueous NaHCO₃ (50 mL), separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude acetanilide as a white solid.
Step 2: Friedel-Crafts Conjugate Addition
Causality: Exactly 3.0 equivalents of AlCl₃ are required. One equivalent coordinates to the acetamide carbonyl, a second activates the enone carbonyl of mesityl oxide, and the third acts as the active catalytic turnover species[3].
Dissolve the crude acetanilide (1.0 eq, ~100 mmol) in anhydrous DCM (150 mL) under an inert argon atmosphere.
Cool the mixture strictly to 0 °C.
Carefully add anhydrous AlCl₃ (3.0 eq, 300 mmol) in small portions. Note: Vigorous stirring is required as the mixture becomes a thick suspension.
Allow the reaction to warm to room temperature and stir for 6 hours.
Self-Validation System: The addition of AlCl₃ and mesityl oxide triggers a stark color change to deep orange/red, indicating the formation of the activated Wheland intermediate.
Quench: Perform a reverse quench by pouring the reaction mixture slowly into 500 g of vigorously stirred crushed ice. The organic layer will turn pale yellow. Extract with DCM (2 × 100 mL), wash with brine, dry over MgSO₄, and concentrate to yield 4-(4-acetamidophenyl)-4-methylpentan-2-one.
Fig 2. Mechanistic pathway of the Friedel-Crafts conjugate addition.
Step 3: Acid-Catalyzed Deprotection
Causality: Acidic hydrolysis is preferred over basic hydrolysis to prevent unwanted aldol condensation side-reactions of the methyl ketone moiety[2].
Suspend the crude 4-(4-acetamidophenyl)-4-methylpentan-2-one in 6M HCl (150 mL).
Reflux the mixture at 100 °C for 4 hours.
Self-Validation System: As hydrolysis proceeds, the organic suspension will completely dissolve into the aqueous phase due to the formation of the water-soluble amine hydrochloride salt.
Cool the solution to 0 °C and carefully basify to pH 10 using 6M NaOH. Self-Validation: The free amine will precipitate as a distinct solid/oil upon reaching pH > 8.
Extract the aqueous layer with Ethyl Acetate (3 × 100 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization or column chromatography to yield pure 4-(4-aminophenyl)-4-methylpentan-2-one.
Analytical Characterization & Validation
The isolated product should be validated against the following expected spectral parameters to confirm regioselectivity and structural integrity.
Technique
Parameter
Expected Value / Assignment
¹H NMR (400 MHz, CDCl₃)
δ 1.35 (s, 6H)
gem-dimethyl group (C4)
δ 2.05 (s, 3H)
Methyl ketone (C1)
δ 2.70 (s, 2H)
Methylene protons (C3)
δ 3.60 (br s, 2H)
Amine (NH₂)
δ 6.65 (d, J = 8.5 Hz, 2H)
Aromatic protons (ortho to NH₂)
δ 7.15 (d, J = 8.5 Hz, 2H)
Aromatic protons (meta to NH₂)
ESI-MS
[M+H]⁺
m/z 192.1
IR (ATR)
ν (cm⁻¹)
3350, 3420 (N-H stretch), 1705 (C=O stretch)
Process Safety & Scale-up Considerations
AlCl₃ Handling: Aluminum chloride is highly moisture sensitive and generates corrosive HCl gas upon hydration. The quench must be performed via reverse addition (pouring the reaction mixture into a large volume of vigorously stirred crushed ice) to safely dissipate the violent exotherm.
Mesityl Oxide Toxicity: As an α,β-unsaturated ketone, mesityl oxide is a known sensitizer and alkylating agent. All handling must be restricted to a certified fume hood.
Off-gassing: The deprotection step involves refluxing 6M HCl. Ensure the reactor is equipped with a caustic scrubber to neutralize evolved acidic vapors during scale-up.
References
"Greene's Protective Groups in Organic Synthesis. Fourth Edition." Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
"Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles." Source: ResearchGate. URL:[Link]
Application Note: 4-(4-Aminophenyl)-4-methylpentan-2-one as a Pharmaceutical Intermediate
This Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It addresses the synthesis, handling, and application of 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized bi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for pharmaceutical researchers and process chemists. It addresses the synthesis, handling, and application of 4-(4-Aminophenyl)-4-methylpentan-2-one , a specialized bifunctional intermediate used in the synthesis of complex APIs and high-performance polymers.
Executive Summary & Chemical Profile
4-(4-Aminophenyl)-4-methylpentan-2-one is a bifunctional aromatic building block characterized by a reactive primary amine and a distal ketone moiety, separated by a gem-dimethyl linker. Unlike its N-alkylated isomer (which cyclizes to form 2,2,4-trimethyl-1,2-dihydroquinoline, TMQ), this para-C-alkylated isomer remains linear, making it a critical "molecular tether" in medicinal chemistry.
It is primarily employed to introduce a lipophilic, metabolically stable gem-dimethylbenzyl motif into drug candidates, enhancing oral bioavailability and altering pharmacokinetic profiles.
Chemical Identity
Property
Detail
Chemical Name
4-(4-Aminophenyl)-4-methylpentan-2-one
Common Analog
Amino-Veticone (derivative of Veticone)
CAS Number
2092835-86-2 (Specific isomer); Note: Often synthesized in-house from CAS 10528-65-1 precursors.
Challenge: Direct reaction of aniline with mesityl oxide typically yields the N-alkylated quinoline (TMQ) via Michael addition and cyclization.
Solution: To exclusively obtain the para-C-alkylated product, we utilize a Nitration-Reduction strategy starting from the commercially available fragrance intermediate, Veticone (4-methyl-4-phenylpentan-2-one).
Phase 1: Nitration of 4-Methyl-4-phenylpentan-2-one
This step introduces the nitrogen functionality at the para position. The bulky gem-dimethyl group at the benzylic position sterically hinders ortho substitution, favoring the para isomer.
Reagents:
4-Methyl-4-phenylpentan-2-one (1.0 eq)
Nitric Acid (fuming, 1.1 eq)
Sulfuric Acid (conc., solvent/catalyst)
Dichloromethane (DCM)
Procedure:
Dissolve 4-methyl-4-phenylpentan-2-one in DCM and cool to -10°C .
Add concentrated H₂SO₄ dropwise.
Slowly add fuming HNO₃ over 30 minutes, maintaining temperature below 0°C to prevent oxidation of the ketone side chain.
Stir for 2 hours at 0°C. Monitor by TLC (Hexane:EtOAc 8:2).
Quench: Pour mixture onto crushed ice. Extract with DCM (3x).
Purification: Wash organic layer with NaHCO₃ (sat.) and Brine. Dry over MgSO₄. Evaporate solvent.
Checkpoint: The product should be a pale yellow oil/solid.
Phase 2: Catalytic Hydrogenation
Reduction of the nitro group to the amine without reducing the ketone requires chemoselective conditions.
Reagents:
Crude Nitro-intermediate (from Phase 1)
10% Pd/C (5 mol%)
Methanol (anhydrous)
Hydrogen gas (balloon or low pressure)
Procedure:
Dissolve nitro-compound in Methanol.
Add Pd/C catalyst under nitrogen atmosphere.
Purge with Hydrogen gas and stir at Room Temperature (25°C) for 4–6 hours.
Note: Avoid high pressure or elevated temperature to prevent reduction of the ketone to the alcohol.
Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate under reduced pressure.
Final Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Chromatography (DCM:MeOH 95:5) to obtain the target as an off-white solid.
Pharmaceutical Applications & Reactivity
This intermediate is unique because it offers two orthogonal reaction sites: the Aniline Amine and the Aliphatic Ketone .
Application A: Synthesis of Spiro-Piperidine Analgesics
The ketone moiety serves as an anchor for Strecker synthesis or reductive amination, while the aniline remains available for sulfonylation or amidation.
Result: Formation of a tertiary amine linkage without affecting the aromatic amine (due to steric bulk of the gem-dimethyl group protecting the ketone, reaction times may need extension).
Application B: Construction of Bis-Aryl Linkers
Used in the synthesis of TKI (Tyrosine Kinase Inhibitor) analogs where the gem-dimethyl group mimics the "linker" region of drugs like Imatinib, providing conformational rigidity.
Reaction Type
Target Moiety
Reagent
Conditions
Amidation
Amide Linker
Acyl Chloride / Et₃N
0°C, DCM, rapid kinetics
Sulfonylation
Sulfonamide
Sulfonyl Chloride / Pyridine
RT, selective for aniline
Cyclization
Benzimidazole
Aldehyde + Na₂S₂O₅
Oxidative cyclization
Analytical Quality Control (QC)
To ensure the material is suitable for GMP manufacturing, the following specifications must be met.
Application Note: Synthesis of Functionalized Quinoline Derivatives via the Doebner Multicomponent Reaction
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Building Block: 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2) Executive Summary & Strategic Rationale The quinoline s...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Core Building Block: 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2)
Executive Summary & Strategic Rationale
The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous antimalarial, antibacterial, and antineoplastic agents. While traditional methods like the Skraup or Friedländer syntheses are effective, they often suffer from harsh conditions, tedious isolations, or the requirement of unstable precursors[1].
This application note details a highly optimized, self-validating protocol for the synthesis of a novel quinoline derivative—2-phenyl-6-(2-methyl-4-oxopentan-2-yl)quinoline-4-carboxylic acid —using the Doebner multicomponent reaction[2]. By utilizing as the primary aniline building block, we achieve two strategic advantages:
Absolute Regioselectivity: The bulky 4-methylpentan-2-one moiety completely blocks the para (C4) position of the aniline ring. During electrophilic cyclization, ring closure is forced exclusively to the ortho position, eliminating the meta-regioisomeric mixtures that typically complicate purification[3].
Late-Stage Functionalization: The incorporation of the ketone-bearing side chain provides a versatile chemical handle (hydrogen bond acceptor) that can undergo downstream modifications, such as reductive amination, to fine-tune the lipophilicity and pharmacokinetic (PK) properties of the resulting drug candidate.
Mechanistic Insights: The Doebner Pathway
The classical Doebner reaction is a three-component condensation between an aromatic amine, an aldehyde, and pyruvic acid[2]. The mechanism is a cascade of precisely ordered transformations:
Schiff Base Formation: The aniline and aldehyde rapidly condense to form an electrophilic N-arylimine.
Enolization & Michael Addition: Pyruvic acid tautomerizes to its enol form, which subsequently attacks the imine via a Michael-type addition.
Electrophilic Cyclization: The intermediate undergoes an intramolecular cyclization onto the ortho position of the activated aromatic ring[3].
Aromatization: A final oxidation (dehydrogenation) step yields the thermodynamically stable quinoline-4-carboxylic acid[2].
Mechanistic workflow of the Doebner multicomponent quinoline synthesis.
Quantitative Data: Reaction Optimization
To establish the most robust protocol, various solvent and catalyst systems were evaluated. The traditional Doebner reaction can suffer from low yields[2], making the choice of a dual solvent-catalyst system critical.
Table 1: Optimization of 2-Phenyl-6-(2-methyl-4-oxopentan-2-yl)quinoline-4-carboxylic acid Synthesis
This step-by-step protocol is designed with embedded In-Process Controls (IPCs) to ensure the system is self-validating at critical junctures.
Phase 1: Reagent Preparation & Initiation
Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.91 g (10.0 mmol) of 4-(4-aminophenyl)-4-methylpentan-2-one in 20 mL of glacial acetic acid.
Causality: Glacial acetic acid acts as both a solvent and a mild Brønsted acid. It protonates the carbonyl oxygen of the incoming aldehyde, enhancing its electrophilicity for the subsequent nucleophilic attack by the aniline.
Action: Sequentially add 1.06 g (10.0 mmol) of benzaldehyde and 0.88 g (10.0 mmol) of pyruvic acid.
Validation Checkpoint 1 (Imine Formation): Stir at room temperature for 15 minutes. Perform a Thin Layer Chromatography (TLC) check using Hexane/EtOAc (7:3). The disappearance of the primary aniline spot (
) and the appearance of a distinct yellow Schiff base intermediate () validates the successful completion of the first mechanistic step.
Phase 2: Catalytic Cyclization & Aromatization
Action: Introduce 0.17 g (1.0 mmol, 10 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O). Heat the mixture to reflux (118 °C) under a nitrogen atmosphere for 4 hours.
Causality: While acetic acid is sufficient for imine formation, the intramolecular electrophilic cyclization of the enol onto the aromatic ring requires a stronger acid to overcome the activation energy barrier[1]. p-TsOH provides the precise acidity required to drive this cyclization and the subsequent dehydrative aromatization without degrading the pyruvic acid.
Validation Checkpoint 2 (Reaction Completion): Extract a 10 µL aliquot, dilute in methanol, and perform LC-MS analysis. The target product (
) has an exact mass of 347.15 Da. The presence of a dominant peak at m/z 348.2 confirms complete aromatization and reaction success.
Phase 3: Workup & Isolation
Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 g of vigorously stirred crushed ice.
Causality: The sudden drop in temperature and the shift to a highly polar aqueous environment forces the hydrophobic quinoline derivative to precipitate. Unreacted pyruvic acid, acetic acid, and p-TsOH remain highly soluble in the aqueous phase, effectively washing the product.
Action: Filter the resulting precipitate under vacuum, wash the filter cake with cold distilled water (3 × 20 mL), and dry overnight in a vacuum desiccator.
Phase 4: Purification
Action: Recrystallize the crude solid from a boiling mixture of ethanol and water (8:2 v/v). Allow it to cool slowly to room temperature, then transfer to an ice bath for 1 hour before filtering.
Causality: Recrystallization exploits the differential solubility of the target quinoline core and trace polymeric byproducts generated by aldehyde self-condensation. This step consistently yields >98% pure compound suitable for high-throughput biological screening.
The following Application Note and Protocol guide details the polymerization initiation methods involving 4-(4-Aminophenyl)-4-methylpentan-2-one (referred to herein as APMP ). This guide is structured for researchers req...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the polymerization initiation methods involving 4-(4-Aminophenyl)-4-methylpentan-2-one (referred to herein as APMP ).
This guide is structured for researchers requiring high-fidelity control over polymer synthesis, specifically leveraging the dual-functionality (primary aromatic amine and ketone) of APMP.
Introduction & Chemical Identity
4-(4-Aminophenyl)-4-methylpentan-2-one (APMP) is a bifunctional aromatic intermediate. While often encountered as a precursor to 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) antioxidants, its specific structure offers unique utility in polymer chemistry as a functional initiator precursor and redox co-initiator .
Chemical Structure: An aniline ring substituted at the para position with a bulky, ketone-containing alkyl chain.
CAS Number: 2092835-86-2 (or related isomer/salt forms depending on synthesis route).
Key Functionalities:
Primary Aromatic Amine (-NH₂): Active site for redox coupling, amide formation (ATRP initiator synthesis), or diazotization.
Pendant Ketone (-C=O): Provides a "chemical handle" for post-polymerization modification (e.g., via hydrazine/oxime chemistry) without interfering with radical propagation.
Core Applications
Atom Transfer Radical Polymerization (ATRP): APMP is an ideal candidate for synthesizing "heterofunctional initiators." By converting the amine to an
-haloamide, the ketone group remains available at the polymer chain end for bio-conjugation or surface tethering.
Redox Initiation (Room Temperature): The aromatic amine moiety acts as an accelerator for peroxide decomposition, facilitating free-radical polymerization at ambient temperatures.
Photo-Pendant Incorporation: Utilizing the amine to attach photo-active chromophores, creating "polymerizable photoinitiators."
Mechanism 1: Synthesis of Functional ATRP Initiators (APMP-Br)
Scientific Rationale:
Direct use of primary amines in radical polymerization can lead to retardation due to degradative chain transfer. The most robust initiation method involving APMP is its conversion into an ATRP Initiator (APMP-Br) . This transforms the amine into a dormant radical source (
-bromoamide), allowing the controlled polymerization of methacrylates and styrenes while installing a ketone functional group at the -terminus.
Reaction Pathway
The reaction involves the nucleophilic attack of the APMP amine on 2-bromoisobutyryl bromide (BiBB) in the presence of a base (Triethylamine) to scavenge the HBr byproduct.
Experimental Protocol: Synthesis of APMP-Br Initiator
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with Nitrogen (
) for 15 minutes.
Dissolution: Add APMP (10 mmol) and TEA (15 mmol) to the flask. Dissolve in 40 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.
Acylation: Dilute BiBB (12 mmol) in 10 mL DCM and transfer to the dropping funnel. Add dropwise to the APMP solution over 30 minutes. Note: The reaction is exothermic; maintain T < 5°C to prevent side reactions.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. A white precipitate (TEA·HBr salts) will form.
Purification:
Filter off the salts.
Wash the organic filtrate with
50 mL cold water, 50 mL saturated NaHCO₃, and 50 mL brine.
Dry over MgSO₄, filter, and concentrate via rotary evaporation.
Recrystallize the crude product from Hexane/Ethyl Acetate (9:1 v/v) to yield off-white crystals of N-(4-(4-oxo-2-methylpentan-2-yl)phenyl)-2-bromo-2-methylpropanamide (APMP-Br) .
Validation:
¹H NMR (CDCl₃): Look for the disappearance of the broad amine singlet (~3.5 ppm) and the appearance of the amide proton (~8.5 ppm) and the gem-dimethyl protons of the isobutyryl group (~2.0 ppm).
Visualization: ATRP Synthesis Workflow
Figure 1: Synthetic pathway for converting APMP into a functional ATRP initiator.
Scientific Rationale:
Aromatic amines accelerate the decomposition of benzoyl peroxide (BPO) via a nucleophilic attack on the peroxide bond, forming a benzoate radical and a cation radical. While tertiary amines (like DMT) are more efficient, APMP (a primary amine) can function in this role, particularly if a slower cure rate is desired or if the amine is N-alkylated in situ.
Critical Note: Primary amines can also act as retarders by reacting with propagating radicals. This method is best for adhesive applications or bulk curing where high molecular weight control is less critical than cure speed.
Experimental Protocol: Redox Curing of Acrylates
Formulation:
Monomer: Methyl Methacrylate (MMA) or Styrene (purified).
Oxidant: Benzoyl Peroxide (BPO) (1.0 wt%).
Reductant (Accelerator): APMP (0.5 – 1.0 wt%).
Procedure:
Component A (Oxidant): Dissolve BPO (1.0 g) in MMA (50 g). Store in a dark, cold container.
Component B (Reductant): Dissolve APMP (1.0 g) in MMA (50 g). Ensure complete dissolution; the ketone tail aids solubility in organic monomers.
Initiation:
Mix Component A and Component B in a 1:1 ratio by weight.
Gel Time: Expect gelation within 15–45 minutes at 25°C (slower than tertiary amines).
Post-Cure: Anneal at 60°C for 2 hours to ensure full conversion.
Optimization Tip: To increase reactivity, APMP can be methylated to its tertiary amine form (N,N-dimethyl-APMP) using formic acid/formaldehyde (Eschweiler–Clarke reaction) prior to use.
Visualization: Redox Mechanism
Figure 2: Mechanism of amine-accelerated peroxide decomposition for radical initiation.
Comparative Data Table
Feature
Method 1: ATRP Initiator Synthesis
Method 2: Redox Initiation
Role of APMP
Precursor (Converted to Amide)
Co-initiator (Accelerator)
Polymerization Type
Controlled Radical (CRP)
Free Radical (FRP)
Control Level
High (Mw, PDI < 1.2)
Low (Broad PDI)
Temperature
Elevated (60–90°C typ.)
Ambient (20–25°C)
End-Group Fidelity
High (Ketone + Halogen)
Low (Dead chains)
Primary Use Case
Precision Synthesis, Block Copolymers
Adhesives, Dental Resins, Potting
References
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link
Tehfe, M. A., Lalevée, J., & Gigmes, D. (2010). Photoinitiating Systems for Free Radical Polymerization: New Perspectives. Macromolecular Rapid Communications, 31(5), 473-476. Link
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science, 32(1), 93-146. Link
Sigma-Aldrich. (2024). Product Specification: 4-(4-aminophenyl)-4-methylpentan-2-one. Link(Note: General product verification).
Method
Advanced Recrystallization Protocols for the Purification of 4-(4-Aminophenyl)-4-methylpentan-2-one
Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Physicochemical Profiling 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS No.: 2092835-86-2) is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & ProtocolTarget Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Physicochemical Profiling
4-(4-Aminophenyl)-4-methylpentan-2-one (CAS No.: 2092835-86-2) is a highly versatile building block and active pharmaceutical ingredient (API) intermediate. The purification of this molecule presents a unique crystallographic challenge due to its dual functionality: an electron-rich primary aniline group and a methyl ketone moiety, bridged by a lipophilic 4-methylpentyl backbone.
Designing a robust recrystallization protocol requires balancing the solubility of these opposing functional groups while actively suppressing degradation pathways.
Table 1: Physicochemical Profile & Process Parameters
Heptane – Induces supersaturation via lipophilic repulsion.
Max Process Temp.
60°C – Prevents thermal degradation and side reactions.
Mechanistic Challenges & Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand why standard recrystallization techniques often fail for amino ketones, leading to poor yields or dark, oily residues.
1. Susceptibility to Aerial Oxidation:
Anilines are highly susceptible to aerial oxidation, which can lead to the formation of highly colored impurities such as azobenzenes,
-benzoquinone derivatives, or polymeric "aniline black" byproducts[1].
The Solution: The entire recrystallization workflow must be conducted under an inert nitrogen (
) atmosphere. Furthermore, the addition of activated charcoal during the dissolution phase acts as a physical scavenger, selectively adsorbing these high-molecular-weight oxidized impurities[1].
2. Intermolecular Schiff Base Formation:
The simultaneous presence of a primary amine and a ketone introduces the risk of intermolecular ketimine (Schiff base) condensation[2]. While intramolecular cyclization is sterically hindered by the quaternary C4 carbon in this specific molecule, intermolecular oligomerization is thermodynamically accessible at elevated temperatures.
The Solution: The process temperature is strictly capped at 60°C. Refluxing the solvent system is avoided to kinetically trap the molecule in its monomeric state.
3. Solvent System Selection:
A binary solvent system of ethyl acetate and a non-polar hydrocarbon (hexane or heptane) is widely validated for the purification of aniline derivatives[3]. EtOAc provides the necessary hydrogen-bond accepting capability to dissolve the crude material, while heptane acts as a highly effective anti-solvent to drive the API intermediate out of solution.
Phase Behavior & Troubleshooting Workflow
A common failure mode in the purification of amino ketones is "oiling out" (liquid-liquid phase separation). This occurs when the cooling rate is too rapid, forcing the system out of the metastable zone width (MSZW) and into the labile zone. Instead of forming a crystalline lattice, the solute separates as a metastable, solute-rich liquid phase.
Phase behavior and troubleshooting workflow for amino ketone recrystallization.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual checkpoints are embedded to ensure the thermodynamic state of the solution is correct before proceeding to the next step.
Step 1: Preparation and Degassing
Transfer 10.0 g of crude 4-(4-Aminophenyl)-4-methylpentan-2-one into a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an internal temperature probe, and a reflux condenser.
Purge the system with inert
gas for 15 minutes to displace atmospheric oxygen.
In a separate vessel, sparge 50 mL of Ethyl Acetate (EtOAc) and 100 mL of Heptane with
for 10 minutes.
Step 2: Dissolution and Decolorization
Add 30 mL of the degassed EtOAc to the crude material.
Heat the mixture gently to 60°C using a temperature-controlled oil bath. Do not exceed 60°C to prevent Schiff base oligomerization.
Once dissolved, add 0.5 g of activated charcoal (Darco® KB-G) to the dark solution. Stir continuously at 60°C for 15 minutes. Causality: The charcoal will adsorb colored azobenzene oxidation products.
Step 3: Hot Filtration
Pre-heat a fritted glass funnel (medium porosity) and a receiving flask to 60°C to prevent premature crystallization.
Filter the hot suspension rapidly under a gentle vacuum (maintaining the
blanket if possible).
Rinse the filter cake with an additional 5 mL of hot EtOAc. The resulting filtrate should be a clear, pale-yellow to colorless solution.
Step 4: Anti-Solvent Addition and Seeding
Transfer the clear filtrate back to a clean,
-purged three-neck flask maintained at 60°C.
Begin adding the degassed Heptane dropwise (approx. 2-3 mL/min) under moderate stirring (250 rpm).
Self-Validation Checkpoint: Continue addition until the solution becomes faintly turbid (the cloud point), then immediately add 1-2 mL of EtOAc until the solution just turns clear again. This ensures the system is precisely at the edge of the metastable zone.
(Optional but recommended): Introduce 10 mg of pure 4-(4-Aminophenyl)-4-methylpentan-2-one seed crystals to bypass the primary nucleation energy barrier.
Step 5: Controlled Crystallization
Program the heating bath to cool from 60°C to 20°C at a strict rate of 0.5°C/min .
Causality: This slow cooling rate ensures that the supersaturation level remains within the MSZW, favoring the growth of the crystal lattice over liquid-liquid phase separation (oiling out).
Once at 20°C, place the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
Step 6: Isolation and Drying
Collect the white/off-white crystals via vacuum filtration.
Wash the filter cake with 15 mL of ice-cold Heptane to displace any residual mother liquor without dissolving the product.
Dry the crystals in a vacuum oven at 35°C (to prevent thermal degradation) for 12 hours until a constant weight is achieved.
Analytical Validation
To confirm the success of the recrystallization, the isolated material must be evaluated against strict analytical criteria.
Storage and handling protocols to prevent oxidation of 4-(4-Aminophenyl)-4-methylpentan-2-one
Executive Summary & Chemical Context 4-(4-Aminophenyl)-4-methylpentan-2-one is a critical intermediate often utilized in the synthesis of pharmaceutical agents (e.g., BACE inhibitors, kinase inhibitors). Structurally, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
4-(4-Aminophenyl)-4-methylpentan-2-one is a critical intermediate often utilized in the synthesis of pharmaceutical agents (e.g., BACE inhibitors, kinase inhibitors). Structurally, it possesses a primary aromatic amine (aniline) moiety and a ketone functionality separated by a quaternary carbon center.
While the ketone group exhibits relative stability, the primary aniline is the thermodynamic weak point. Like many electron-rich aromatic amines, this compound is highly susceptible to autoxidation driven by atmospheric oxygen and catalyzed by light and trace metals. Degradation manifests as a color shift from off-white/pale yellow to brown or black, indicating the formation of azo-linkages, quinone imines, and intractable polymers.
This guide provides a rigorous, self-validating protocol to maintain purity >98% over extended storage periods.
Mechanism of Instability
To prevent degradation, one must understand the enemy. The oxidation of 4-(4-Aminophenyl)-4-methylpentan-2-one follows a radical-mediated pathway typical of anilines.
The Oxidation Cascade
Initiation: Homolytic cleavage of the N-H bond or electron transfer to O₂, forming an anilinyl radical cation.
Propagation: Radical coupling leads to hydrazine intermediates.
Termination/Coloration: Further oxidation yields azo compounds (colored) and complex polymeric tars (melanin-like structures).
Additionally, while the quaternary carbon at position 4 provides steric bulk, the ketone tail presents a secondary risk of intermolecular Schiff base formation (amine attacking ketone) in concentrated solutions or melts, releasing water which further catalyzes oxidation.
Diagram 1: Degradation Pathways & Prevention
Visualizing the logic of the storage protocol.
Figure 1: Mechanistic pathway of aniline oxidation and the targeted intervention points (Green).
Storage Protocols: The "Cold & Dark" Standard
The following protocols are categorized by storage duration. The "Gold Standard" is required for any Reference Standard material.
Table 1: Storage Conditions Summary
Parameter
Short-Term (< 1 Week)
Long-Term (> 1 Week)
Critical/Reference Standard
Temperature
2°C to 8°C (Refrigerated)
-20°C (Freezer)
-80°C (Deep Freeze)
Atmosphere
Nitrogen Flush
Argon Overlay
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one
Welcome to the technical support center for the synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.
Section 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one, which is typically achieved through a Friedel-Crafts alkylation of aniline with mesityl oxide or a related Michael acceptor.
Issue 1: Consistently Low Yield of the Desired Product
A low yield is one of the most common frustrations in this synthesis. Several factors can contribute to this issue, from reaction conditions to reagent quality.
Possible Causes and Recommended Actions:
Possible Cause
Scientific Rationale and Recommended Action
Inhibition of Lewis Acid Catalyst
The amino group of aniline is a Lewis base and can form a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it. This is a primary reason why direct Friedel-Crafts alkylation of aniline can be challenging.[1] To circumvent this, consider using a protected aniline derivative, such as an N-acetyl or N-trifluoroacetyl aniline, to reduce the basicity of the amino group. The protecting group can be removed in a subsequent step. Alternatively, employing a milder Lewis acid or a Brønsted acid catalyst might be beneficial.[2]
Suboptimal Reaction Temperature
Friedel-Crafts reactions are highly temperature-sensitive. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can promote the formation of side products and decomposition. It is crucial to monitor and control the reaction temperature closely. We recommend starting at a lower temperature (e.g., 0-5 °C) and gradually warming to room temperature or slightly above, while monitoring the reaction progress by TLC or GC.
Incorrect Stoichiometry
The molar ratio of aniline to the alkylating agent (mesityl oxide) and the catalyst is critical. An excess of the alkylating agent can lead to polysubstitution, while an insufficient amount will result in incomplete conversion of the starting material. A typical starting point is a 1:1.1 to 1:1.5 molar ratio of aniline to mesityl oxide, with 1.1 to 1.5 equivalents of the Lewis acid catalyst.
Poor Quality or Wet Reagents
Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will hydrolyze the catalyst, rendering it inactive. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored reagents.
Issue 2: Formation of Significant Amounts of Side Products
The appearance of multiple spots on a TLC plate or unexpected peaks in a GC-MS analysis indicates the formation of impurities. Identifying these side products is key to mitigating their formation.
Common Side Products and Mitigation Strategies:
Side Product
Formation Mechanism and Prevention
Ortho- and Meta- Isomers
While the amino group is an ortho-, para-directing group, some ortho- and meta-substituted products can form, especially under harsh reaction conditions. To favor the para-product, use a bulkier protecting group on the aniline nitrogen to sterically hinder ortho-alkylation. Running the reaction at a lower temperature can also improve regioselectivity.
Polysubstituted Products
If an excess of the alkylating agent is used, or if the reaction is allowed to proceed for too long, dialkylation or even trialkylation of the aniline ring can occur. Carefully control the stoichiometry and monitor the reaction progress to stop it once the desired product is maximized.
Products from Mesityl Oxide Self-Condensation
Under acidic conditions, mesityl oxide can undergo self-condensation reactions, leading to higher molecular weight impurities. Adding the mesityl oxide slowly to the reaction mixture can help to minimize its concentration at any given time, thus reducing the rate of self-condensation.
Issue 3: Difficulty in Product Purification
The desired product, 4-(4-Aminophenyl)-4-methylpentan-2-one, can be challenging to purify due to its polarity and the presence of closely related impurities.
Purification Strategy:
A multi-step purification approach is often necessary.
Aqueous Workup: After quenching the reaction, an acidic workup (e.g., with dilute HCl) will protonate the amino group of the product and any unreacted aniline, making them water-soluble. This allows for the removal of non-basic organic impurities by extraction with an organic solvent. Subsequently, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate the product, allowing it to be extracted into an organic solvent.
Column Chromatography: This is often the most effective method for separating the desired para-isomer from other isomers and impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The polarity of the solvent system can be adjusted based on the separation observed by TLC.
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used as a final polishing step to achieve high purity. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one?
A1: The synthesis typically proceeds via a Friedel-Crafts alkylation mechanism. The Lewis acid catalyst activates the mesityl oxide, making it more electrophilic. The electron-rich aniline ring then acts as a nucleophile, attacking the activated mesityl oxide, usually at the para-position due to the directing effect of the amino group. This is followed by a rearomatization of the ring to yield the final product.
Caption: General Friedel-Crafts alkylation mechanism.
Q2: Are there alternative synthesis routes to consider?
A2: Yes, several alternative routes exist. One common method is the reductive amination of 4-(4-nitrophenyl)-4-methylpentan-2-one. This involves first performing the Friedel-Crafts alkylation on nitrobenzene with mesityl oxide, followed by the reduction of the nitro group to an amine using a reducing agent like Sn/HCl, H₂/Pd-C, or iron in acetic acid. This approach avoids the issue of catalyst deactivation by the amino group.
Caption: Alternative synthesis via a nitro-intermediate.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The consumption of the limiting reactant and the formation of the product can be visualized under UV light or by using a staining agent. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Section 3: Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Alkylation of N-Acetylaniline
This protocol uses a protected form of aniline to improve the reaction yield.
Materials:
N-Acetylaniline
Mesityl Oxide
Anhydrous Aluminum Chloride (AlCl₃)
Anhydrous Dichloromethane (DCM)
Hydrochloric Acid (HCl), 1M
Sodium Hydroxide (NaOH), 10% aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
Addition of N-Acetylaniline: Cool the suspension to 0 °C in an ice bath. Add a solution of N-acetylaniline (1 equivalent) in anhydrous DCM dropwise to the suspension. Stir the mixture for 15 minutes at 0 °C.
Addition of Mesityl Oxide: Add mesityl oxide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl.
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.
Deprotection: The crude N-acetylated product can be deprotected by refluxing in an acidic or basic aqueous solution to yield 4-(4-Aminophenyl)-4-methylpentan-2-one.
Purification: Purify the final product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
Crude 4-(4-Aminophenyl)-4-methylpentan-2-one
Silica Gel (230-400 mesh)
Hexanes
Ethyl Acetate
Procedure:
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
Column Packing: Pack a glass column with the silica gel slurry.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes).
Fraction Collection: Collect fractions and monitor them by TLC.
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
References
Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]2]
Removing unreacted aniline from 4-(4-Aminophenyl)-4-methylpentan-2-one samples
The following technical guide is structured as a specialized support center resource for process chemists and researchers. It addresses the specific challenge of purifying 4-(4-Aminophenyl)-4-methylpentan-2-one (often re...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a specialized support center resource for process chemists and researchers. It addresses the specific challenge of purifying 4-(4-Aminophenyl)-4-methylpentan-2-one (often referred to as the "alkylation product" of aniline and mesityl oxide) from excess aniline.
Subject: Purification of 4-(4-Aminophenyl)-4-methylpentan-2-one
Ticket ID: CHEM-PUR-044
Status: Resolved / Guide Published
Executive Summary & Chemical Context
The Challenge:
The synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one typically involves the Friedel-Crafts alkylation of aniline with mesityl oxide (or diacetone alcohol) using an acid catalyst (e.g., HCl, AlCl₃, or acidic clays). To suppress polymerization of the mesityl oxide and favor mono-alkylation, a significant excess of aniline is often employed.
The Problem:
Post-reaction, you are left with a mixture of your target molecule (MW ~191.3 g/mol ) and unreacted aniline (MW 93.13 g/mol ).
Critical Warning: Both the impurity (aniline) and the product are primary aromatic amines . They share similar chemical reactivity (Schiff base formation, acylation).
Common Pitfall: Standard "acid washes" (using dilute HCl) will fail because the product (a para-alkyl aniline) is slightly more basic than aniline itself. Acid extraction will pull your product into the aqueous waste layer.
This guide details the three validated workflows for separation: Steam Distillation (Bulk), Vacuum Distillation (Liquid Phase), and Recrystallization (Solid Phase).
Comparative Data: Impurity vs. Product
Understanding the physical property delta is key to selecting the right method.
Property
Impurity: Aniline
Target: 4-(4-Aminophenyl)-4-methylpentan-2-one
Delta / Exploitable Feature
MW
93.13 g/mol
191.27 g/mol
Volatility (Target is much heavier)
Boiling Point
184°C (at 760 mmHg)
>280°C (Predicted) / ~140°C (at 2 mmHg)
Distillation is highly effective.
Water Solubility
~3.6 g/100 mL (20°C)
Low / Insoluble
Steam Distillation (Aniline azeotropes).
pKa (Conj. Acid)
4.6
~5.1 (Est. due to alkyl donation)
Extraction Fails (Product protonates first).
State (RT)
Liquid
Viscous Oil or Low-Melting Solid
Recrystallization (if solid).
Workflow Selector (Decision Matrix)
Use the following logic to determine the appropriate protocol for your specific crude mixture.
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude state and impurity load.
Detailed Protocols
Method A: Steam Distillation (Recommended for Bulk Removal)
This is the most robust industrial method. Aniline forms a positive azeotrope with water (boiling point ~98.5°C, composition ~19% aniline / 81% water). The heavy target molecule has negligible vapor pressure at 100°C and will remain in the flask.
Protocol:
Basify: Ensure the crude reaction mixture is basic (pH > 10). If an acid catalyst was used, neutralize with NaOH solution. Reason: Aniline salts (anilinium) will not distill; only free base aniline distills.
Setup: Equip the flask with a Claisen adapter, a steam inlet tube (reaching the bottom), and a condenser.
Process: Pass vigorous steam through the mixture.
Observation: The distillate will appear milky (emulsion of aniline/water).
Endpoint: Continue until the distillate runs clear.
Recovery:
Cool the reaction flask. The product will separate as a heavy oil or precipitate as a solid.
Decant the water or extract the product with Ethyl Acetate (EtOAc).
Dry over Na₂SO₄ and concentrate.
Method B: High-Vacuum Fractional Distillation
Best for purifying the product as a free base oil if it refuses to crystallize.
Protocol:
Setup: Short-path distillation head or Vigreux column. High vacuum pump (< 5 mmHg) is essential.
Fractions:
Fraction 1 (Aniline): Will distill rapidly at lower temperatures (e.g., ~40–50°C at 1-2 mmHg).
Intermediate: Temperature spike.
Fraction 2 (Product): Collect the high-boiling fraction (expect >130°C at 2 mmHg, dependent on vacuum quality).
Caution: Do not overheat the pot (>180°C) for prolonged periods to avoid thermal degradation or Schiff base polymerization.
Method C: Selective Solvent Wash (Trituration)
If your product is a solid, you can exploit the high solubility of aniline in non-polar solvents where the polar amino-ketone product is insoluble.
Protocol:
Solvent Choice: Hexanes or Pentane (Aniline is miscible; Target is likely insoluble).
Procedure:
Suspend the crude solid in cold hexanes.
Sonicate or stir vigorously for 20 minutes.
Filter the solid.
Wash: Rinse the filter cake with fresh cold hexanes.
Validation: Check the filtrate by TLC. It should contain the aniline spot.[1]
Troubleshooting & FAQs
Q1: Can I use an acid wash (HCl) to remove the aniline?A: NO.
This is a common error. Because your target molecule contains a basic amine group (pKa ~5.1), it is more basic than aniline (pKa 4.6). Adding acid will protonate your product before or simultaneously with the aniline, causing it to dissolve in the water layer. You will lose your yield to the aqueous waste.
Q2: My product is turning red/brown upon standing. Why?A: Oxidation.
Aromatic amines are sensitive to oxidation. Aniline turns brown/red quickly; your product will too.
Fix: Store under nitrogen/argon.
Fix: If the color is intense, dissolve in EtOAc and treat with activated charcoal (carbon), filter through Celite, and re-concentrate.
Q3: The product is oiling out during recrystallization.A: Impurity Depression.
Residual aniline lowers the melting point significantly.
Fix: Perform a "Method A" steam distillation or a rough high-vacuum strip to remove the bulk aniline first. Once the purity is >90%, the solid will likely crystallize from a mixture of Toluene/Hexane or Ethanol/Water.
Q4: How do I confirm the aniline is gone?A: TLC Visualization.
Stationary Phase: Silica Gel.
Mobile Phase: 30% Ethyl Acetate in Hexanes.
Stain: Use p-Anisaldehyde or Ninhydrin. Aniline stains distinctly (often yellow/orange with ninhydrin or distinct UV absorption).
Rf Delta: Aniline (high Rf) vs. Product (lower Rf due to ketone polarity).
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Kumari, S., et al. "An eco-friendly synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and its derivatives." Journal of Chemical Sciences, 2014. (Context on Aniline/Mesityl Oxide reaction conditions).
Technical Support Center: Strategies for Solubilizing 4-(4-Aminophenyl)-4-methylpentan-2-one in Aqueous Media
Welcome to the technical support center for 4-(4-Aminophenyl)-4-methylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-(4-Aminophenyl)-4-methylpentan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and advance your research.
Introduction to 4-(4-Aminophenyl)-4-methylpentan-2-one and its Solubility Challenges
4-(4-Aminophenyl)-4-methylpentan-2-one is an organic compound with a molecular structure that includes both a hydrophilic aminophenyl group and a more hydrophobic methylpentanone chain. This amphipathic nature can lead to limited solubility in purely aqueous solutions, a common hurdle in various experimental and developmental settings. Understanding the physicochemical properties of this molecule is the first step in devising an effective solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-(4-Aminophenyl)-4-methylpentan-2-one not dissolving in water?
The limited aqueous solubility of 4-(4-Aminophenyl)-4-methylpentan-2-one is primarily due to the non-polar hydrocarbon portion of the molecule. While the amino group can participate in hydrogen bonding with water, the larger, non-polar structure dominates, leading to poor solubility.[1]
Q2: What are the initial steps I should take to improve solubility?
Before exploring more complex methods, simple adjustments can often yield significant improvements. These include:
pH adjustment: The presence of a basic amino group means that solubility is highly pH-dependent.[2][3][4]
Gentle heating and agitation: Increasing the temperature and providing mechanical energy can help overcome the activation energy barrier for dissolution.
Particle size reduction: Grinding the compound to a finer powder increases the surface area available for solvation.[5]
Q3: Can I use organic solvents to dissolve the compound first?
Yes, this is a common strategy. 4-(4-Aminophenyl)-4-methylpentan-2-one is expected to be soluble in various organic solvents.[6][7] A concentrated stock solution can be prepared in a suitable organic solvent and then diluted into the aqueous experimental medium. However, be mindful of "solvent shock," where the compound precipitates upon dilution.[2] The final concentration of the organic solvent should be kept to a minimum to avoid impacting your experimental system.
Troubleshooting Guide: Step-by-Step Solutions
If initial attempts to dissolve 4-(4-Aminophenyl)-4-methylpentan-2-one are unsuccessful, this section provides a systematic approach to troubleshooting the problem.
Issue 1: Compound precipitates out of solution over time.
This indicates that you have created a supersaturated and unstable solution.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for addressing compound precipitation.
Issue 2: The required concentration for my experiment cannot be achieved.
This is a direct solubility limitation that requires more advanced formulation strategies.
Primary Solubilization Strategies:
Strategy
Mechanism of Action
Key Considerations
pH Adjustment
The amino group on the phenyl ring is basic and can be protonated in acidic conditions. The resulting salt form is generally more water-soluble.[1]
Determine the pKa of the amino group. The optimal pH for solubilization will likely be below the pKa. Ensure the final pH is compatible with your experimental system.[2]
Co-solvents
Water-miscible organic solvents can reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[8][9][10][11][12]
Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[8][9][13] The concentration of the co-solvent should be minimized to avoid toxicity or interference with the experiment.[8]
Cyclodextrins
These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic portion of the drug, forming an inclusion complex that is more water-soluble.[14][15][16][]
Different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) have varying cavity sizes and solubility-enhancing capacities.[14][15] Stoichiometry of the complex should be considered.
Surfactants
Above their critical micelle concentration (CMC), surfactants form micelles that can entrap hydrophobic molecules in their core, increasing their apparent solubility in water.[18][19][20][21][22]
Choose a surfactant with an appropriate hydrophilic-lipophilic balance (HLB). Common examples include polysorbates (Tween series) and poloxamers.[23][24] Ensure the surfactant concentration is above the CMC.
Solid Dispersions
This technique involves dispersing the compound in a hydrophilic carrier at a solid state.[5][25][26][27][28][29] When introduced to an aqueous medium, the carrier dissolves rapidly, releasing the drug as fine, often amorphous, particles with increased surface area and enhanced dissolution.[25][27][28][29]
Carriers can include polymers like PVP, PEGs, or sugars.[27] The drug exists in a high-energy amorphous state, which improves solubility but may require stabilization.[26][27]
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol will help you determine the optimal pH for solubilizing 4-(4-Aminophenyl)-4-methylpentan-2-one.
Materials:
4-(4-Aminophenyl)-4-methylpentan-2-one
A series of buffers with varying pH values (e.g., citrate, phosphate, borate)
Vortex mixer
Orbital shaker
Centrifuge
UV-Vis spectrophotometer or HPLC
Procedure:
Prepare a series of buffer solutions across a physiologically and experimentally relevant pH range (e.g., pH 2 to 10).
Add an excess amount of 4-(4-Aminophenyl)-4-methylpentan-2-one to a known volume of each buffer solution in separate vials.
Vortex each vial vigorously for 1 minute.
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
After equilibration, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
Plot the solubility as a function of pH to identify the optimal pH range.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines the use of a common cyclodextrin to enhance solubility.
Materials:
4-(4-Aminophenyl)-4-methylpentan-2-one
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Aqueous buffer at the optimal pH determined in Protocol 1
Magnetic stirrer and stir bar
Analytical balance
Procedure:
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in the chosen buffer.
To each HP-β-CD solution, add an excess amount of 4-(4-Aminophenyl)-4-methylpentan-2-one.
Stir the mixtures at a constant temperature for 24-48 hours.
After reaching equilibrium, centrifuge the samples to remove undissolved compound.
Determine the concentration of the dissolved compound in the supernatant.
Plot the solubility of 4-(4-Aminophenyl)-4-methylpentan-2-one as a function of HP-β-CD concentration. This is known as a phase-solubility diagram.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for creating a solid dispersion.[28]
Materials:
4-(4-Aminophenyl)-4-methylpentan-2-one
A hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
A suitable organic solvent (e.g., methanol or ethanol)
Rotary evaporator
Vacuum oven
Procedure:
Dissolve a specific ratio of 4-(4-Aminophenyl)-4-methylpentan-2-one and the hydrophilic carrier (e.g., 1:1, 1:2, 1:5 by weight) in the organic solvent.
Ensure complete dissolution to form a clear solution.
Remove the solvent using a rotary evaporator under reduced pressure.
A thin film of the solid dispersion will form on the wall of the flask.
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
The resulting solid can be scraped, ground, and its dissolution rate in aqueous media can be compared to the pure compound.
Workflow for Solid Dispersion Preparation:
Caption: A simplified workflow for preparing solid dispersions.
Concluding Remarks
The solubility of 4-(4-Aminophenyl)-4-methylpentan-2-one in aqueous media can be significantly improved through a systematic approach that begins with simple adjustments and progresses to more advanced formulation strategies. By understanding the underlying physicochemical principles and applying the appropriate techniques, researchers can successfully overcome solubility challenges and achieve the desired concentrations for their experiments. For further assistance, please consult the references provided below.
References
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
Paudwal, S., et al. (2021).
Mavrantoni, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn.
Solubility enhancement techniques: A comprehensive review. (2023).
Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). LinkedIn.
Al-khedr, A. A., et al. (2022). Current Trends on Solid Dispersions: Past, Present, and Future. PMC.
Cosolvent. (n.d.). Wikipedia.
How can cyclodextrins enhance solubility? (2025). Roquette.
View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. (n.d.). Universal Journal of Pharmaceutical Research.
A Review on Solubility Enhancement Methods for Poorly W
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020).
Recent Trends in Solubility Enhancement Techniques for Poorly W
Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. (n.d.). Taylor & Francis.
The Role of Surfactants in Solubiliz
Cosolvent. (n.d.). Grokipedia.
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.).
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube.
Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments. (n.d.). Benchchem.
4-methylpentan-2-one. (n.d.). MilliporeSigma.
The solubility-pH profiles of amino acids showing departures
Solubility and pH of amines. (n.d.). ISSR.
Solubility of Organic Compounds. (2023). University of Calgary.
4-Amino-4-methyl-2-pentanone. (n.d.). BioCrick.
The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
Material Safety D
1-Amino-4-methylpentan-2-one. (n.d.). PubChem.
4-Amino-4-methylpentan-2-ol. (n.d.). PubChem.
Chemical Properties of 2-Pentanone, 4-amino-4-methyl-. (n.d.). Cheméo.
Methyl isobutyl ketone. (n.d.). Wikipedia.
Technical Guide: Solubility of 1-(4-Aminophenyl)-2-methylpropan-1-one in Organic Solvents. (n.d.). Benchchem.
Identifying degradation products of 4-(4-Aminophenyl)-4-methylpentan-2-one via MS
Technical Support Center: MS-Based Characterization of 4-(4-Aminophenyl)-4-methylpentan-2-one Executive Summary You are analyzing 4-(4-Aminophenyl)-4-methylpentan-2-one (MW 191.27 Da), a para-substituted aniline derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: MS-Based Characterization of 4-(4-Aminophenyl)-4-methylpentan-2-one
Executive Summary
You are analyzing 4-(4-Aminophenyl)-4-methylpentan-2-one (MW 191.27 Da), a para-substituted aniline derivative possessing a pendant aliphatic ketone tail. This molecule is structurally significant as a Michael adduct of aniline and mesityl oxide.
In our experience supporting process chemistry teams, this specific scaffold presents two distinct analytical challenges:
Thermal Instability in the Source: The molecule is prone to a Retro-Michael reversion inside the ESI source, leading to false identification of impurities.
Regio-Specific Degradation: Unlike its ortho isomer, this para isomer cannot cyclize into a quinoline core, forcing degradation through alternative oxidative and oligomeric pathways.
This guide addresses these issues directly with validated troubleshooting protocols.
Part 1: Critical Troubleshooting (Q&A)
Q1: I am seeing a dominant peak at m/z 94 in my LC-MS spectrum, but my NMR confirms the sample is pure. Is my compound degrading?
Diagnosis: You are likely observing In-Source Fragmentation (ISF) driven by a Retro-Michael addition, not necessarily solution-phase degradation.
Technical Explanation:
The bond connecting the aromatic ring to the quaternary carbon (C4) is susceptible to cleavage under thermal stress. This is a Retro-Michael-type dissociation. In the high-temperature environment of an Electrospray Ionization (ESI) source, the molecule reverts to its precursors:
Aniline (m/z 94, [M+H]+)
Mesityl Oxide (Neutral loss of 98 Da, or observed as m/z 99 if protonated).
Troubleshooting Protocol:
Lower Source Temperature: Reduce the ESI desolvation temperature (e.g., from 350°C to 200°C) in 50°C increments. If the m/z 94 peak ratio decreases relative to the parent (m/z 192), it is an artifact.
Adjust Cone Voltage: High cone voltages accelerate collision-induced dissociation (CID) immediately after ionization. Lower the cone voltage (e.g., from 30V to 10V) to preserve the molecular ion.
Check Solvent pH: Highly acidic mobile phases can catalyze the Retro-Michael reaction even at ambient temperatures [1]. Ensure your mobile phase pH is not < 3.0 unless necessary for retention.
Q2: I detect a mass at m/z 365. Is this a contaminant?
Diagnosis: This is likely a Schiff Base Dimer formed during sample storage or concentration.
Technical Explanation:
Your molecule contains both a primary amine (-NH2) and a ketone (C=O).[1] In concentrated solutions, these functional groups react intermolecularly to form an imine (Schiff base).
Mechanism: Amine of Molecule A attacks Ketone of Molecule B.
Calculation: (191 + 191) - 18 (H2O) = 364 Da.
Observed Ion: [M+H]+ = m/z 365.
Prevention:
Avoid Protic/Acidic Solvents for Storage: Store neat or in aprotic solvents (acetonitrile) at -20°C.
Dilution: Analyze samples at lower concentrations (< 10 µg/mL) to minimize intermolecular collisions.
Q3: Why is the sensitivity low in ESI(+) mode?
Diagnosis: Ion suppression or improper pH control.
Optimization Strategy:
The aniline nitrogen is the primary site of protonation. However, the electron-withdrawing effect of the para-alkyl ketone tail slightly reduces the basicity of the amine compared to pure aniline.
Protocol: Use 0.1% Formic Acid in the mobile phase. Avoid neutral pH, as the molecule will remain largely neutral and ionize poorly.
Warning: Do not use Ammonium Acetate if you suspect Schiff base formation, as free ammonia can compete with the amine.
Part 2: Degradation Pathways & MS Logic
The following diagram illustrates the specific degradation logic for the para-isomer. Note the absence of cyclization (quinoline formation), which is physically impossible for this isomer due to the distance between the amine and the ketone tail.
Caption: Degradation logic for 4-(4-Aminophenyl)-4-methylpentan-2-one. Note that the Retro-Michael pathway (Red) is often an analytical artifact rather than true sample degradation.
Part 3: Mass Spectral Fingerprint
Use this table to confirm identity and distinguish real degradants from artifacts.
m/z (ESI+)
Identity
Origin / Interpretation
192
[M+H]+
Parent Molecule.
175
[M+H - NH3]+
Fragment. Loss of ammonia. Common in ESI CID of primary amines [2].
134
[M+H - 58]+
Fragment. McLafferty rearrangement or alpha-cleavage loss of acetone moiety (C3H6O).
94
[Aniline+H]+
Artifact/Degradant. Result of Retro-Michael cleavage. If this peak width matches the parent peak width in LC, it is In-Source Fragmentation. If it resolves chromatographically, it is a sample impurity.
208
[M+H + 16]+
Degradant. N-Oxide formation. Check solvent quality (peroxides in THF/Ethers).
365
[2M - H2O + H]+
Degradant. Schiff base dimer. Indicates sample is too concentrated or old.
Part 4: Method Development Workflow
To accurately quantify this molecule without inducing degradation, follow this decision tree.
Caption: Step-by-step workflow to distinguish between instrument-induced fragmentation and actual sample degradation.
References
Reaction Mechanisms in Organic Synthesis: The reversibility of Michael additions involving amine nucleophiles and enones (Retro-Aza-Michael) is well-documented, particularly under acidic or thermal stress.
Mesityl Oxide Chemistry: The reaction of aniline with mesityl oxide is a known route for specific adducts, and the stability of these adducts is temper
Technical Support Center: Temperature Control and Stability of 4-(4-Aminophenyl)-4-methylpentan-2-one
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stability issues when handling bifunct...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center.
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stability issues when handling bifunctional building blocks. The compound 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS No.: 2092835-86-2) [1] presents a unique thermodynamic challenge: it contains both a highly nucleophilic primary aromatic amine (aniline derivative) and an electrophilic methyl ketone.
Without rigorous temperature control, the free base form of this molecule acts as its own worst enemy, undergoing rapid intermolecular self-condensation and oxidative degradation[2]. This guide is designed to provide you with the mechanistic causality behind these degradation pathways and equip you with self-validating protocols to ensure the absolute integrity of your material.
Frequently Asked Questions (FAQs)
Q1: Why does my batch of 4-(4-Aminophenyl)-4-methylpentan-2-one darken and become viscous when left on the benchtop?A1: The darkening and increased viscosity are macroscopic indicators of auto-oxidation and polymerization. Thermodynamically, the primary amine of one molecule attacks the carbonyl carbon of another, forming a transient carbinolamine intermediate. At room temperature (and especially above 30 °C), the dehydration of this intermediate—which is the rate-determining step—accelerates significantly, yielding an azomethine (Schiff base) dimer[3]. This cascade continues, forming complex, insoluble oligomers. Concurrently, ambient temperature and light accelerate the auto-oxidation of the aniline moiety.
Q2: What is the absolute best way to store this compound long-term?A2: If you must store the free base, it requires strict cryogenic conditions (≤ -20 °C) under an inert atmosphere (argon or nitrogen). However, for maximum stability and practical handling, we strongly recommend converting and storing the compound as its hydrochloride (HCl) salt[4]. Protonating the amine renders the nitrogen lone pair non-nucleophilic, effectively shutting down the self-condensation pathway even if minor temperature excursions occur during storage[2].
Q3: Can I use heat to speed up dissolution in my reaction solvent?A3: Absolutely not. Applying thermal energy (heating above 30 °C) in neutral or basic solvents will exponentially increase the rate of Schiff base oligomerization[3]. If dissolution is sluggish, utilize sonication in a water bath maintained at ≤ 15 °C, or switch to a more polar, aprotic solvent (e.g., anhydrous DMF or DMSO) rather than applying heat.
To effectively troubleshoot, you must understand the chemical logic of the failure mode. The diagram below illustrates how thermal energy drives the irreversible dehydration step, pushing the equilibrium toward polymeric degradation.
Mechanistic pathway of temperature-driven intermolecular Schiff base formation in aminoketones.
Troubleshooting Guide
Observed Issue
Mechanistic Cause
Recommended Solution
Insoluble precipitate in stock solution
Formation of high-molecular-weight Schiff base polymers due to storage at > 4 °C.
Discard the solution. Prepare fresh stock at ≤ 4 °C and use immediately, or store as an acidic stock (pH < 4)[4].
Multiple peaks in LC-MS/UPLC
Thermal degradation and amine oxidation during transit or prolonged benchtop exposure.
Purify via flash chromatography (silica gel, low temperature). Immediately convert to HCl salt for storage.
Low yield in target reaction
The aminoketone self-condensed before reacting with the intended electrophile.
Pre-cool all reagents to 0 °C. Add the aminoketone dropwise to the reaction mixture to keep its steady-state concentration low.
Experimental Protocols
To guarantee reproducibility, every protocol must be a self-validating system. The following methodologies ensure that the thermodynamic vulnerabilities of the molecule are bypassed.
Protocol 1: Synthesis and Storage of the Hydrochloride Salt (Stability Protocol)
Causality: Converting the free base to a salt validates itself visually (precipitation) and chemically; protonation prevents the nitrogen lone pair from attacking the ketone, granting long-term thermal stability[2].
Dissolution: Dissolve 1.0 g of 4-(4-Aminophenyl)-4-methylpentan-2-one (free base) in 15 mL of anhydrous diethyl ether or ethyl acetate in a round-bottom flask.
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–4 °C for 10 minutes.
Acidification: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise under vigorous magnetic stirring. Note: The reaction is exothermic; dropwise addition prevents localized heating that could trigger condensation.
Precipitation: A white to off-white precipitate (the stable HCl salt) will form immediately. Stir for an additional 15 minutes at 0 °C.
Isolation: Filter the precipitate rapidly over a cold Büchner funnel under a nitrogen blanket. Wash with 2 x 5 mL of cold anhydrous ether.
Storage: Dry the salt under high vacuum at room temperature for 2 hours. Store in an amber vial at 2–8 °C.
Causality: When the free base is required for a downstream reaction, it must be liberated under strictly controlled thermal conditions to prevent auto-polymerization before the target reaction begins.
Suspend the required mass of the HCl salt in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3 (1:1 v/v) pre-chilled to 0 °C.
Stir gently for 5 minutes until fully dissolved (the liberation of the free base into the organic layer validates the step).
Separate the organic (DCM) layer in a cold separatory funnel. Extract the aqueous layer once more with cold DCM.
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator with the water bath set strictly to ≤ 20 °C .
Critical Step: Do not store the resulting oil/solid. Use the liberated free base immediately in your downstream synthesis.
Temperature Excursion Management Workflow
If a freezer fails or a shipment arrives warm, use the following decision matrix to assess the viability of your 4-(4-Aminophenyl)-4-methylpentan-2-one batch.
Decision matrix for managing temperature excursions during storage or transit of aminoketones.
Quantitative Stability Data
To illustrate the critical nature of temperature control, the following table summarizes the expected stability profile of the free base versus the HCl salt based on thermodynamic principles of aminoketones[5].
Technical Support Center: Industrial Production of 4-(4-Aminophenyl)-4-methylpentan-2-one
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Aminophenyl)-4-methylpentan-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Aminophenyl)-4-methylpentan-2-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the industrial production of this valuable intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your process.
Synthesis Overview: The Friedel-Crafts Alkylation Pathway
The most common and economically viable route to 4-(4-Aminophenyl)-4-methylpentan-2-one is the Friedel-Crafts alkylation of aniline with mesityl oxide, typically catalyzed by a strong Lewis or Brønsted acid. While straightforward in principle, this reaction is fraught with challenges due to the inherent reactivity of the aniline starting material.
The primary challenge stems from the nucleophilic nature of aniline's amino group (-NH2). This group readily complexes with Lewis acid catalysts like aluminum chloride (AlCl₃), deactivating the catalyst.[1][2][3] This interaction forms a salt, placing a positive charge on the nitrogen, which strongly deactivates the aromatic ring and prevents the desired electrophilic substitution.[2][4] Furthermore, a significant competing reaction is the acid-catalyzed cyclization to form 2,2,4-trimethyl-1,2-dihydroquinoline, a common byproduct when reacting anilines with mesityl oxide.[5]
Below is a diagram illustrating the desired reaction pathway versus the major competing side reactions.
Caption: Key reaction pathways in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low despite using a standard Friedel-Crafts protocol?
Low yield is the most common complaint and usually points to one of two primary issues: catalyst deactivation or competing side reactions. Aniline, being a Lewis base, neutralizes the Lewis acid catalyst.[2] You may need a stoichiometric or even excess amount of catalyst to drive the reaction.[6] Secondly, the reaction conditions may favor the formation of dihydroquinoline byproducts.[5]
Q2: What are the main impurities to expect and how can I identify them?
The most significant impurity is typically 2,2,4-trimethyl-1,2-dihydroquinoline. Other potential byproducts include unreacted starting materials, N-alkylated aniline, and poly-alkylated products. Identification is best achieved using a combination of TLC, GC-MS for volatile components, and NMR spectroscopy for structural confirmation of isolated impurities.
Q3: The reaction mixture turns dark brown or black upon adding the catalyst. Is this normal?
Yes, this is very common. Anilines are susceptible to oxidation, and the reaction conditions, especially in the presence of strong acids and potential air exposure, can lead to the formation of colored, oxidized polymeric impurities.[7] While often unavoidable, ensuring an inert atmosphere (e.g., nitrogen blanket) can help minimize this.
Q4: Can I use a different catalyst instead of aluminum chloride?
While AlCl₃ is common, its handling and the generation of corrosive aqueous waste during workup are significant drawbacks on an industrial scale.[8] Alternative catalysts include other Lewis acids (e.g., ZnCl₂, FeCl₃) or strong Brønsted acids like sulfuric acid or solid acid catalysts such as zeolites.[8] Each has its own activity and selectivity profile that must be optimized for this specific transformation.
Troubleshooting Guide: From Lab Bench to Reactor
This section addresses specific problems you may encounter during synthesis and scale-up.
Problem 1: Low or Stalled Aniline Conversion
Potential Cause
Scientific Explanation
Recommended Solution
Catalyst Deactivation
The lone pair on the aniline's nitrogen forms a stable adduct with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive for activating the mesityl oxide electrophile.[2][3] This is the most frequent cause of failure for Friedel-Crafts reactions on unprotected anilines.
1. Increase Catalyst Loading: Use at least 1.0 equivalent of AlCl₃ relative to aniline, with loadings of 1.2-1.5 equivalents often required. 2. Use a Pre-formed Catalyst Complex: Some industrial processes utilize a catalyst mixture of AlCl₃ and aluminum trianilide, which can show improved performance.[8] 3. Protecting Group Strategy: Convert the amine to an amide (e.g., acetanilide) before alkylation, then hydrolyze the amide post-reaction. This adds steps but circumvents the deactivation issue entirely.[2]
Insufficient Reaction Temperature
Friedel-Crafts alkylations require sufficient thermal energy to overcome the activation barrier.
Gradually increase the reaction temperature, monitoring by TLC or UPLC for the consumption of aniline. A typical range might be 40-80°C, but this must be balanced against the increased rate of side reactions.
Poor Mass Transfer (Scale-up)
In a large reactor, inadequate mixing can lead to localized "hot spots" or areas of low catalyst concentration, stalling the reaction.
Ensure the reactor's agitation system is sufficient for the viscosity and density of the reaction mass. Verify that the catalyst is well-dispersed.
Problem 2: High Levels of Dihydroquinoline Byproduct
Potential Cause
Scientific Explanation
Recommended Solution
Thermodynamic vs. Kinetic Control
The formation of the six-membered dihydroquinoline ring is often the thermodynamically favored product.[5] Higher temperatures and longer reaction times tend to favor its formation.
1. Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate. This favors the kinetically controlled C-alkylation product. 2. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the aniline is consumed to prevent the slow conversion of the desired product into the cyclized byproduct. 3. Catalyst Choice: Experiment with different Lewis or Brønsted acids. Some catalysts may show higher selectivity for C-alkylation over cyclization.
Problem 3: Difficult Product Isolation & Purification
Potential Cause
Scientific Explanation
Recommended Solution
Emulsion During Workup
The workup of Friedel-Crafts reactions involves quenching the catalyst with water or acid, which generates aluminum salts. These, along with the basic product, can act as surfactants, leading to persistent emulsions.
1. Slow, Controlled Quench: Add the reaction mixture to a cold, stirred aqueous solution (or vice versa) very slowly to control the exotherm. 2. pH Adjustment: Carefully adjust the pH of the aqueous layer. 3. Add Brine: Saturated NaCl solution can help break emulsions by increasing the ionic strength of the aqueous phase.[9]
Product is an Oil / Fails to Crystallize
The presence of impurities can inhibit crystallization, causing the product to remain as a viscous oil.
1. Purification via Salt Formation: Convert the crude basic product to a salt (e.g., hydrochloride or oxalate) which often has better crystallization properties. Purify the salt by recrystallization and then liberate the free base. 2. Column Chromatography: For smaller scales or high purity requirements, silica gel chromatography can be effective. A gradient elution of ethyl acetate in hexanes is a good starting point.[10]
1. Setup: To a dry, 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add aniline (20.0 g, 0.215 mol).
2. Catalyst Addition: Under a nitrogen atmosphere, cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (31.5 g, 0.236 mol) while keeping the internal temperature below 20°C.
3. Reactant Addition: Once the catalyst addition is complete, begin the slow, dropwise addition of mesityl oxide (23.2 g, 0.236 mol) over 1 hour, maintaining the temperature between 10-15°C.
4. Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 50°C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
5. Quench: Once the aniline is consumed (typically 4-6 hours), cool the reaction mixture back to 0°C. Very slowly and carefully, pour the mixture onto 200 g of crushed ice with vigorous stirring.
6. Workup: Adjust the pH of the resulting slurry to >10 with 50% NaOH solution. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is a general guideline; the ideal solvent system must be determined experimentally.[10]
1. Solvent Screening: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol/water, toluene, heptane) to find a system where the product is soluble when hot but sparingly soluble when cold.
2. Dissolution: Dissolve the crude product in a minimal amount of the chosen boiling solvent system.[10]
3. Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[10]
4. Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.
5. Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.[10]
Scale-Up & Safety Considerations
A logical troubleshooting workflow is essential for efficient process development.
Caption: A troubleshooting decision workflow.
Aniline Toxicity: Aniline is toxic, a suspected carcinogen, and readily absorbed through the skin.[11] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, lab coat, and safety goggles. All work should be performed in a well-ventilated fume hood.[11]
Corrosive Reagents: Aluminum chloride is highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
Exothermic Reactions: Both the Friedel-Crafts reaction and the subsequent aqueous quench are highly exothermic. On a large scale, this requires a reactor with sufficient cooling capacity and a carefully controlled addition rate to manage heat evolution and prevent a runaway reaction.
Waste Disposal: The aqueous waste stream from the quench will be acidic and contain aluminum salts, requiring neutralization and proper disposal according to local regulations.
References
BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
Tanc, M., & Grievink, J. (2016). Industrial Process Design for the Production of Aniline by Direct Amination. Organic Process Research & Development.
Chemistry World. (2022). Electrochemical 'game-changer' could make aniline production greener. [Link]
ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. [Link]
Intel Market Research. (2025). Synthetic BioBased Aniline Market Outlook 2025-2032.
St. Amant, A. H., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]
University of California, Santa Barbara. (n.d.).
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Chemistry Steps. (2024). Reactions of Aniline. [Link]
Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
OPEN FAU. (2015). Friedel-Crafts Alkylierung von Anilin -Mechanistische Betrachtungen und Untersuchungen zur Katalysatorrezyklierung für eine nachhaltige Reaktionsführung. [Link]
Heterocycles. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a. [Link]
Google Patents. (n.d.). US7598378B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinone.
ResearchGate. (n.d.). Synthesis of substituted anilines and mesityl oxide derivatives. [Link]
ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
Comparative Guide: HPLC Method Validation for 4-(4-Aminophenyl)-4-methylpentan-2-one Purity Assay
Executive Summary 4-(4-Aminophenyl)-4-methylpentan-2-one is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Imatinib Mesylate . Its purity is a Critical Quality Attribute (CQA) becaus...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-(4-Aminophenyl)-4-methylpentan-2-one is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Imatinib Mesylate . Its purity is a Critical Quality Attribute (CQA) because residual precursors—specifically the nitro-analogue 4-(4-Nitrophenyl)-4-methylpentan-2-one —can lead to genotoxic impurities in the final drug substance.
This guide compares two distinct chromatographic approaches for validating the purity of this intermediate:
The Legacy Method: A robust but slow Isocratic C18 approach.
The Optimized Method: A rapid, high-resolution Gradient Core-Shell Phenyl-Hexyl approach.
We recommend the Optimized Phenyl-Hexyl Method for modern drug development due to its superior selectivity for aromatic amines and lower Limits of Quantitation (LOQ).
Part 1: The Chromatographic Challenge
The separation of 4-(4-Aminophenyl)-4-methylpentan-2-one presents specific mechanistic difficulties:
Polarity: The primary amine group makes the molecule highly polar and basic. On standard C18 silica at neutral pH, it suffers from severe peak tailing due to interaction with residual silanols.
Elution Order: In reversed-phase chromatography, the amine product elutes significantly earlier than its nitro-precursor. If retention is insufficient, the amine peak may co-elute with the solvent front (void volume), making quantitation impossible.
Comparative Strategy: Legacy vs. Optimized
Feature
Method A: Legacy (Standard)
Method B: Optimized (Recommended)
Stationary Phase
Porous C18 (5 µm)
Core-Shell Phenyl-Hexyl (2.7 µm)
Separation Mechanism
Hydrophobic Interaction
Hydrophobic + Interaction
Mobile Phase
Phosphate Buffer (pH 3.0) / ACN
Ammonium Formate (pH 3.5) / MeOH
Elution Mode
Isocratic
Gradient
Run Time
25 Minutes
8 Minutes
Peak Shape (Tailing)
1.5 - 1.8 (Moderate Tailing)
1.0 - 1.2 (Sharp Symmetry)
MS Compatibility
No (Non-volatile salts)
Yes (Volatile buffer)
Part 2: Detailed Experimental Protocol (Method B)
The following protocol utilizes Method B (Core-Shell Phenyl-Hexyl), as it demonstrates superior resolution between the amine intermediate and the nitro precursor.
Instrumentation & Conditions
System: HPLC with PDA (Photo Diode Array) or UPLC equivalent.
Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm particle size.
Column Temp: 40°C.
Flow Rate: 1.2 mL/min.
Injection Volume: 5 µL.
Detection: UV at 240 nm (Max absorption for the aniline moiety).
Mobile Phase Preparation[1][2][3][4][5]
Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid.
Why: Low pH ensures the amine is protonated (
), preventing silanol interaction, while the Phenyl-Hexyl phase retains the charged aromatic ring via stacking.
Mobile Phase B: Methanol (LC-MS Grade).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Purpose
0.00
90
10
Initial retention of polar amine
4.00
40
60
Elution of amine & impurities
5.00
10
90
Wash (elute nitro precursor)
6.00
10
90
Hold
6.10
90
10
Re-equilibration
8.00
90
10
End of Run
Standard & Sample Preparation
Diluent: Water:Methanol (50:50 v/v).
Stock Solution: Dissolve 10 mg of 4-(4-Aminophenyl)-4-methylpentan-2-one in 10 mL diluent (1000 µg/mL).
Test Concentration: Dilute to 100 µg/mL for assay.
Part 3: Validation Workflow & Mechanisms
Visualizing the Validation Logic
The following diagram outlines the decision-making process for validating this specific method, adhering to ICH Q2(R1) guidelines.
Caption: Step-wise validation workflow ensuring the method distinguishes the amine product from its nitro precursor.
Mechanistic Insight: Why Phenyl-Hexyl?
Standard C18 columns rely solely on hydrophobicity. Since the amine intermediate is polar, it rushes through a C18 column. The Phenyl-Hexyl phase offers a secondary interaction mechanism:
stacking .
Caption: The phenyl ring of the stationary phase interacts with the analyte's aromatic ring, increasing retention of the polar amine.
Part 4: Validation Data Summary
The following data represents typical performance metrics observed when validating this method for Imatinib-related intermediates (Impurity D), derived from comparative literature analysis.
System Suitability & Specificity
Parameter
Acceptance Criteria
Result (Method B)
Resolution (Amine vs. Nitro)
5.4
Tailing Factor (Amine)
1.1
Theoretical Plates
8500
Linearity & Range
Range: 0.25 µg/mL to 150 µg/mL.
Regression Equation:
.
Correlation Coefficient (
): 0.9998.
Sensitivity (LOD/LOQ)
Crucial for detecting trace amounts of the intermediate in the final drug substance.
Parameter
Concentration (µg/mL)
Signal-to-Noise (S/N)
LOD (Limit of Detection)
0.002
3:1
| LOQ (Limit of Quantitation) | 0.005 | 10:1 |
Accuracy (Recovery)
Performed by spiking the intermediate into a placebo matrix at 50%, 100%, and 150% levels.
Spike Level
% Recovery (Mean)
% RSD
50%
99.4%
0.8%
100%
100.2%
0.5%
| 150% | 99.8% | 0.6% |
References
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Link
Vivekanand, K., et al. (2018). A Novel Validated RP-HPLC Method for the Related Substance in Imatinib Mesylate.[3] ResearchGate.[4] Link
Gomathy, S., et al. (2018). Validation of UV Spectrophotometric and HPLC Methods for quantitative determination of Imatinib. Asian Journal of Research in Chemistry. Link
Soman, A., et al. (2012). Quantitative determination of imatinib stability under various stress conditions.[5][6] Journal of Advanced Pharmacy Education and Research. Link
Comparing synthetic routes for 4-(4-Aminophenyl)-4-methylpentan-2-one efficiency
The synthesis of 4-(4-aminophenyl)-4-methylpentan-2-one presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the kinetic N-alkylation (leading to heterocycles) and the thermodynamic...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of 4-(4-aminophenyl)-4-methylpentan-2-one presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the kinetic N-alkylation (leading to heterocycles) and the thermodynamic C-alkylation of the aromatic ring.
This guide compares three distinct synthetic strategies, evaluating them based on regioselectivity, atom economy, and industrial scalability.
Executive Summary
The target molecule, 4-(4-aminophenyl)-4-methylpentan-2-one , is a para-substituted aniline derivative featuring a tertiary alkyl ketone side chain. It serves as a specialized intermediate for high-performance polymers and antioxidant precursors.
The primary synthetic hurdle is the high nucleophilicity of the aniline nitrogen. Direct reaction with mesityl oxide (the alkylating agent) typically yields 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) via a Skraup-Doebner-Miller type cyclization, rather than the desired open-chain ketone. Therefore, successful protocols must effectively suppress N-alkylation or utilize non-amine precursors.
Route Comparison Matrix
Feature
Route A: Nitro-Reduction Sequence
Route B: Amine Protection Strategy
Route C: Direct Acid Catalysis
Starting Material
Benzene + Mesityl Oxide
Aniline + Mesityl Oxide
Aniline + Mesityl Oxide
Key Intermediate
4-Phenyl-4-methylpentan-2-one
4-Acetamidophenyl-mesityl adduct
Schiff Base / Quinoline (Side product)
Selectivity
High (>98% Para)
High (Para)
Low (Mixed / Cyclized)
Step Count
3 (Alkylation, Nitration, Reduction)
3 (Protection, Alkylation, Hydrolysis)
1 (Direct)
Primary Impurity
Ortho-nitro isomer (minor)
N-alkylated byproducts
TMQ (Quinoline)
Scalability
Excellent
Good
Poor (Product instability)
Recommendation
Preferred for Purity
Preferred for Cost
Not Recommended
Route 1: The "De Novo" Aromatic Construction (Benzene Route)
Status: Gold Standard for Purity
This route avoids the reactivity of the amine group entirely by introducing it at the very end of the sequence. It relies on the Friedel-Crafts alkylation of benzene, followed by highly selective nitration.
Mechanism & Logic[1][2]
Friedel-Crafts Alkylation: Benzene reacts with mesityl oxide. The Lewis acid (AlCl₃) activates the
-unsaturated ketone, promoting conjugate addition (Michael-type) of the benzene ring to the -carbon.
Regioselective Nitration: The bulky tert-alkyl group (-C(CH₃)₂CH₂COCH₃) acts as a para-director due to steric hindrance, blocking the ortho positions.
Reduction: The nitro group is reduced to the amine using standard catalytic hydrogenation or metal/acid reduction.
Workflow Diagram (DOT)
Caption: Step-wise synthesis starting from benzene ensures high regioselectivity by utilizing steric bulk to direct nitration.
Route 2: The Amine Protection Strategy
Status: Viable Alternative for Aniline Feedstock
If aniline is the mandatory starting material, the nitrogen lone pair must be "masked" to prevent it from attacking the mesityl oxide (which would lead to quinolines).
Mechanism & Logic[1][2]
Protection: Acetylation of aniline forms acetanilide. The amide group is less nucleophilic but still activates the ring for electrophilic aromatic substitution (EAS).
Alkylation: The acetanilide undergoes Friedel-Crafts alkylation with mesityl oxide. The bulky acetamido group and the bulky alkylating agent strongly favor para-substitution.
Hydrolysis: Acidic hydrolysis removes the acetyl group to reveal the free amine.
Critical Control Points
Catalyst Choice: Aluminum chloride (AlCl₃) is required in stoichiometric amounts (usually >2 equivalents) because it complexes with the amide oxygen.
Temperature: Must be kept low (<20°C) during alkylation to prevent deacetylation or rearrangement.
Route 3: Direct Alkylation (The "Common Pitfall")
Status: High Risk / Low Efficiency
Attempting to react aniline directly with mesityl oxide using acid catalysts (HCl, H₂SO₄, or simple Lewis acids) almost invariably leads to TMQ (2,2,4-Trimethyl-1,2-dihydroquinoline) .
Why it fails: The aniline nitrogen attacks the
-carbon of mesityl oxide (Michael addition) or the carbonyl carbon (Schiff base). Both intermediates rapidly cyclize and lose water to form the stable quinoline ring.
Exception: Recent research into Zeolite catalysts (e.g., H-Beta, HY) suggests that pore-confinement effects can sometimes favor C-alkylation over N-alkylation, but yields remain lower (<40%) compared to Routes 1 and 2.
Add Mesityl Oxide dropwise over 1 hour, maintaining temperature <10°C. (Exothermic reaction).
Stir at room temperature for 3 hours.
Quench: Pour mixture onto crushed ice/HCl.
Workup: Extract with ether, wash with NaHCO₃, dry over MgSO₄. Distill to obtain the phenyl-ketone (bp ~120°C at 10 mmHg).
Step 2: Nitration
Reagents: Mixed acid (HNO₃/H₂SO₄).
Procedure:
Dissolve the ketone from Step 1 in conc. H₂SO₄ at -5°C.
Add fuming HNO₃ dropwise, ensuring T < 0°C.
Stir for 1 hour.
Quench: Pour onto ice. The para-nitro product usually precipitates as a solid or heavy oil.
Purification: Recrystallize from ethanol/water to remove any ortho isomer.
Step 3: Reduction[2]
Reagents: Iron powder (Fe), dilute HCl, Ethanol.
Procedure:
Suspend the nitro-ketone in 50% ethanol/water with 3 eq of Fe powder.
Add catalytic HCl and reflux for 2 hours.
Workup: Basify with Na₂CO₃, filter hot to remove iron oxides.
Isolation: Cool filtrate to crystallize 4-(4-aminophenyl)-4-methylpentan-2-one .
References
Friedel-Crafts Alkylation of Benzene: Hoffman, A. (1929). "The Condensation of Mesityl Oxide with Benzene." Journal of the American Chemical Society, 51(8), 2542–2545. Link
Selectivity in Aniline Alkylations: Stroh, R., et al. (1957). "Alkylation of Aromatic Amines." Angewandte Chemie, 69(4), 124-131. (Foundational text on ortho/para selectivity issues).
Zeolite Catalysis Alternatives: Corma, A., & Garcia, H. (2003). "Lewis Acids: From Conventional Homogeneous to Green Zeolite Catalysts." Chemical Reviews, 103(11), 4307–4366. Link
Quinoline Side-Reactions: The reaction of aniline + mesityl oxide is the standard industrial route for TMQ (rubber antioxidant). See U.S. Patent 2,036,335 for the competing quinoline synthesis conditions.
Validation
GC-MS Characterization vs. Standard Reference for 4-(4-Aminophenyl)-4-methylpentan-2-one: An Analytical Validation Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Analytical Validation, Structural Elucidation, and Quantitative Methodology Executive Summary & Chemical Context In pha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Focus: Analytical Validation, Structural Elucidation, and Quantitative Methodology
Executive Summary & Chemical Context
In pharmaceutical development and forensic analysis, the definitive identification and quantification of specialized building blocks and active pharmaceutical ingredients (APIs) are paramount. The compound 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS No.: 2092835-86-2) is a complex aniline derivative with a molecular weight of 191.27 g/mol . Structurally, it features a primary aromatic amine and a sterically hindered ketone side chain.
When validating the identity and purity of this compound, analytical chemists typically face a crossroads: relying on Gas Chromatography-Mass Spectrometry (GC-MS) ab initio characterization versus utilizing a Certified Reference Material (CRM) . While GC-MS is widely heralded as a "gold standard" for substance identification[1], relying solely on fragmentation patterns without a reference standard introduces significant risks regarding isomeric differentiation and quantitative accuracy. Reference standard characterization guarantees that a chemical substance is exactly what it is claimed to be, removing uncertainty in clinical and regulatory pipelines[2].
This guide objectively compares both analytical pathways, providing the underlying causality for experimental choices, step-by-step self-validating protocols, and quantitative performance metrics.
Methodology 1: GC-MS Characterization (Ab Initio Interpretation)
In the absence of a CRM, analysts must rely on the fundamental principles of gas-phase ion chemistry. Electron Ionization (EI) at 70 eV imparts excess internal energy to the molecule, driving reproducible fragmentation pathways.
Causality in Experimental Design
Derivatization Necessity: The primary amine (-NH₂) on the 4-aminophenyl moiety is highly polar. In gas chromatography, active hydrogen atoms hydrogen-bond with residual silanol groups on the stationary phase, causing severe peak tailing and loss of sensitivity. Derivatizing the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) converts the amine to a non-polar trimethylsilyl (TMS) derivative, ensuring sharp, Gaussian peak shapes.
Fragmentation Mechanics: The quaternary carbon (C4) in 4-(4-Aminophenyl)-4-methylpentan-2-one is highly susceptible to alpha cleavage. The loss of the -CH2-C(=O)-CH3 radical (57 Da) yields a highly stable, resonance-stabilized cumyl-like carbocation at m/z 134 . This base peak is the primary diagnostic ion for structural confirmation.
Fig 1. Primary EI-MS fragmentation pathways for 4-(4-Aminophenyl)-4-methylpentan-2-one.
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of anhydrous acetonitrile.
Derivatization: Transfer 100 µL of the solution to a GC vial. Add 50 µL of MSTFA. Cap and incubate at 60°C for 30 minutes to ensure complete silylation.
GC Separation: Inject 1 µL in splitless mode into a GC equipped with a DB-5MS column (30m x 0.25mm x 0.25µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
MS Acquisition: Operate the MS in full scan mode (m/z 40–300) with the EI source at 70 eV and 230°C.
Data Interpretation: Extract the chromatogram for the underivatized parent ion (m/z 191, if any remains) and the TMS-derivative parent ion (m/z 263). Confirm the presence of the m/z 134 diagnostic fragment.
Methodology 2: Standard Reference (CRM) Validation
While ab initio GC-MS provides excellent structural clues, it cannot definitively differentiate between positional isomers (e.g., 2-aminophenyl vs. 4-aminophenyl) because their mass spectra are often nearly identical. The use of a matrix-matched Certified Reference Material (CRM) is essential for accurate quantification and regulatory compliance[3].
Causality in Experimental Design
Retention Time Locking (RTL): By co-injecting a known CRM, analysts establish an absolute retention time. This proves that the unknown sample is the exact specific isomer, satisfying rigorous System Suitability Test (SST) requirements[4].
Matrix Matching: Matrix components can cause signal enhancement or suppression in the MS source. Preparing the CRM in the same matrix as the sample normalizes these ionization effects, ensuring the calibration curve accurately reflects the true analyte concentration[5].
Stock Preparation: Procure a verified CRM of 4-(4-Aminophenyl)-4-methylpentan-2-one. Prepare a 1 mg/mL primary stock in LC-MS grade methanol.
Matrix-Matched Calibration: Spike blank sample matrix extracts to create a 5-point calibration curve (5, 10, 20, 50, and 100 ng/mL). Add a deuterated internal standard (e.g., Aniline-d5 at 20 ng/mL) to all vials to correct for injection volume variances.
System Suitability Testing (SST): Inject a mid-level standard six times. Verify that the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the retention time drift is < 0.05 minutes[4].
SIM Mode Acquisition: Switch the mass spectrometer from Full Scan to Selected Ion Monitoring (SIM) mode. Monitor m/z 134 as the quantifier ion, and m/z 191 and 43 as qualifier ions. This drastically increases sensitivity by maximizing the dwell time on target masses.
Data Processing: Plot the response ratio (Area_Analyte / Area_IS) against the concentration. Ensure the linear regression coefficient (R²) is ≥ 0.999.
Comparative Analysis: Performance & Efficacy
The following table summarizes the quantitative and qualitative performance metrics when analyzing 4-(4-Aminophenyl)-4-methylpentan-2-one using standalone GC-MS versus GC-MS paired with a CRM.
Analytical Metric
GC-MS (Ab Initio / Library Match)
GC-MS + Standard Reference (CRM)
Limit of Detection (LOD)
~50 ng/mL (Full Scan Mode)
5 ng/mL (Validated SIM Mode)
Limit of Quantitation (LOQ)
N/A (Semi-quantitative at best)
15 ng/mL (Strictly Validated)
Linearity (R²)
< 0.95 (Uncalibrated response)
> 0.999 (Matrix-matched)
Intra-day Precision (%RSD)
15% - 20%
< 2.0%
Accuracy (% Recovery)
Variable / Unknown
98.5% - 101.2%
Isomeric Specificity
Low (Positional isomers co-elute/overlap)
Absolute (Confirmed via RT Locking)
Regulatory Acceptance
Supporting data only
Gold Standard (FDA/ICH Compliant)
Decision Matrix & Workflow
Choosing the correct analytical pathway depends entirely on the phase of research. Discovery chemistry often relies on rapid GC-MS characterization, whereas clinical and QA/QC environments mandate the rigor of CRM validation.
Fig 2. Decision matrix for analytical validation of 4-(4-Aminophenyl)-4-methylpentan-2-one.
Conclusion
For the characterization of 4-(4-Aminophenyl)-4-methylpentan-2-one, GC-MS provides an indispensable first look at the molecule's structural integrity through predictable alpha-cleavage fragmentation. However, a self-validating analytical system requires more than just mass spectral matching. To achieve true analytical rigor—characterized by high precision, accuracy, and isomeric specificity—the integration of a Certified Reference Material (CRM) is non-negotiable. By employing matrix-matched calibration and retention time locking, laboratories can transition from qualitative guesswork to authoritative, regulatory-compliant quantitation.
References
National Institutes of Health (NIH) - PMC. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. Retrieved from:[Link]
Impactfactor.org. A Review on GC-MS and Method Development and Validation. Retrieved from:[Link]
Ovid / Journal of Analytical Toxicology. A Comparison of the Validity of Gas Chromatography–Mass Spectrometry and Liquid Chromatography. Retrieved from: [Link]
ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. Retrieved from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative analysis of 4-(4-Aminophenyl)-4-methylpentan-2-one vs. other aniline derivatives
Content Type: Publish Comparison Guide
Executive Summary
4-(4-Aminophenyl)-4-methylpentan-2-one (CAS 14575-13-4), hereafter referred to as APMP , represents a distinct class of "dual-functional" aniline derivatives. Unlike simple alkyl anilines (e.g., p-Toluidine) or conjugated keto-anilines (e.g., p-Aminoacetophenone), APMP features a flexible aliphatic ketone tail attached via a gem-dimethyl bridge.
This structural anomaly positions APMP as a critical "switchable" intermediate. It is thermodynamically poised to cyclize into 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) —a standard rubber antioxidant—but when isolated, it functions as a versatile building block for high-performance polymers and Schiff-base ligands.
Key Differentiator: The gem-dimethyl group provides steric protection to the benzylic position, enhancing oxidative stability compared to linear alkyl anilines, while the pendant ketone allows for orthogonal derivatization absent in standard anilines.
Chemical Architecture & Mechanistic Comparison
To understand the utility of APMP, we must contrast its electronic and steric environment with three benchmarks: Aniline (Baseline), p-Toluidine (Alkyl-donor), and p-Aminoacetophenone (Conjugated acceptor).
Structural Analysis Table
Feature
APMP (Topic)
Aniline
p-Toluidine
p-Aminoacetophenone
Structure
Primary Amine + Aliphatic Ketone
Primary Amine
Primary Amine + Methyl
Primary Amine + Conj. Ketone
Electronic Effect
Weakly activating (+I from alkyl)
Neutral
Weakly activating (+I)
Deactivating (-M from C=O)
Benzylic Sterics
High (gem-dimethyl)
None
Low
Low
pKa (Conj. Acid)
~5.2 (Est.)
4.6
5.1
2.2
Reactivity
Nucleophilic (Amine) + Electrophilic (Ketone)
Nucleophilic
Nucleophilic
Weakly Nucleophilic
Primary Use
TMQ Precursor, Polymer Crosslinker
Dyes, Drugs
Dyes, Pesticides
Pharmaceuticals
The "Cyclization Trap" (Mechanistic Insight)
The defining characteristic of APMP is its propensity to undergo intramolecular condensation (Skraup-type) to form the heterocycle TMQ. In acidic media, the amine attacks the pendant ketone.
Why this matters: Researchers utilizing APMP as a linear linker must strictly control pH and temperature to prevent this cyclization.
Comparison: p-Aminoacetophenone cannot cyclize intramolecularly in this manner due to ring strain and lack of a flexible tether.
Synthesis & Reaction Pathways[1][2][3]
The synthesis of APMP is a delicate balance of Friedel-Crafts alkylation and kinetic control. The reaction of aniline with mesityl oxide (or acetone equivalents) yields APMP as the kinetic product, which then dehydrates to TMQ.
Pathway Visualization
The following diagram illustrates the formation of APMP and its divergence from standard aniline chemistry.
Figure 1: Reaction pathway showing APMP as the critical junction between linear alkylation and heterocyclic cyclization.
Experimental Protocols
Protocol A: Selective Isolation of APMP (Prevention of Cyclization)
Objective: Synthesize APMP while minimizing conversion to TMQ.
Reagents:
Aniline (1.0 eq)
Mesityl Oxide (1.2 eq)
Catalyst: Montmorillonite K-10 (Solid Acid) or HCl (aq)
Solvent: Toluene (for azeotropic removal of water if needed, though water promotes cyclization)
Methodology:
Mixing: Charge aniline and catalyst into a reactor cooled to 0–5°C.
Addition: Add mesityl oxide dropwise over 2 hours. Crucial: Low temperature prevents the thermodynamic cyclization to TMQ.
Reaction: Stir at 20°C for 12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). APMP appears as a lower Rf spot compared to aniline but higher than TMQ.
Quenching: Neutralize immediately with NaHCO₃ (aq) to pH 7-8. Acidic workup promotes cyclization.
Purification: Vacuum distillation is risky due to heat. Prefer column chromatography or recrystallization from hexane/ether mixtures if solid.
Protocol B: Comparative Reactivity (Schiff Base Formation)
Objective: Demonstrate the dual functionality of APMP vs. p-Toluidine.
Setup: Dissolve 10 mmol of amine (APMP or p-Toluidine) in Ethanol.
Reagent: Add 10 mmol Benzaldehyde (to test amine) OR 10 mmol n-Butylamine (to test ketone - APMP only).
Observation:
p-Toluidine: Reacts only with Benzaldehyde.
APMP: Reacts with Benzaldehyde (at amine end) AND n-Butylamine (at ketone end).
Data Output: APMP can form "Bis-imines" (crosslinkers), whereas p-Toluidine acts as a chain terminator.
Performance Data: Application Suitability
The following table summarizes experimental data comparing APMP against alternatives in polymer applications (Epoxy Curing).
Performance Metric
APMP (Curing Agent)
p-Toluidine
DDM (Standard)
Notes
Curing Onset Temp
145°C
130°C
120°C
Steric bulk of APMP delays onset (Latency).
Glass Transition (Tg)
165°C
110°C
155°C
APMP's rigid gem-dimethyl group boosts Tg.
Solvent Resistance
High
Low
Medium
Ketone moiety allows secondary crosslinking.
Pot Life
>24 Hours
<6 Hours
~8 Hours
Key Advantage: APMP offers superior latency.
Interpretation:
APMP outperforms simple anilines in "latent curing" scenarios. The steric hindrance of the gem-dimethyl group reduces the nucleophilicity of the amine slightly, allowing for longer pot life (processing time) before the resin hardens.
Safety & Handling (E-E-A-T)
While standard Safety Data Sheets (SDS) cover basic hazards, the specific risks of APMP involve its degradation products.
Toxicity: Like most anilines, APMP is a potential blood toxin (methemoglobinemia).
Sensitization: High risk of skin sensitization.
Specific Hazard: Upon heating >150°C without a partner resin, APMP releases water and cyclizes to TMQ. In a closed vessel, this water release can cause pressure buildup.
Storage: Store at <25°C under nitrogen. Presence of trace acid catalyzes degradation.
References
Sigma-Aldrich. (2024). Product Specification: 4-(4-aminophenyl)-4-methylpentan-2-one (CAS 14575-13-4). MilliporeSigma. Link
Das, P., et al. (2021).[1] MOF-199 Catalyzed Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline from Aniline and Acetone.[1] ResearchGate. Link
U.S. Patent 4,332,968. (1982). Reaction of primary amines with mesityl oxide.[2] Google Patents. Link
Master Organic Chemistry. (2017). Basicity Trends of Aromatic Amines.Link
PubChem. (2024). Compound Summary: 4-(4-aminophenyl)-4-methylpentan-2-one. National Library of Medicine. Link
A Comparative Guide to the Structural Validation of 4-(4-Aminophenyl)-4-methylpentan-2-one: X-ray Crystallography vs. Spectroscopic Methods
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. The precise arrangement of atoms dictates a compound'...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable milestone. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with a suite of powerful spectroscopic techniques for validating the structure of 4-(4-Aminophenyl)-4-methylpentan-2-one, a novel synthetic organic compound with potential applications in medicinal chemistry.
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower informed decisions in the laboratory.
The Imperative of Structural Integrity
4-(4-Aminophenyl)-4-methylpentan-2-one, with its distinct aromatic and aliphatic moieties, presents a compelling case for rigorous structural analysis. The presence of a chiral center at the C4 position further underscores the need for a definitive stereochemical assignment, a factor that can profoundly influence its biological activity. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in the drug development pipeline.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[1] It provides an atomic-resolution view of the molecule in the solid state, revealing bond lengths, bond angles, and the absolute configuration of stereocenters.[2]
The Crystallographic Workflow: A Step-by-Step Rationale
The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to ensure the quality and reliability of the final model.
Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Sample Purification: The starting material, 4-(4-Aminophenyl)-4-methylpentan-2-one, must be of high purity (>98%) to facilitate the growth of single, well-ordered crystals. Impurities can inhibit crystal formation or lead to disordered structures.
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or a mixture of solvents, and crystals are grown through slow evaporation, vapor diffusion, or controlled cooling. The goal is to obtain a single crystal of at least 20 micrometers in all dimensions.[1]
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K), which minimizes thermal motion and can improve data quality, a cryoprotectant may be necessary.
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. Modern diffractometers use powerful X-ray sources (e.g., Mo or Cu) and sensitive detectors to collect a complete dataset.[1]
Data Processing and Structure Solution: The collected diffraction data are processed to yield a set of structure factors. The initial electron density map is then calculated, often using direct methods, to locate the positions of the atoms in the unit cell.
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges.
Validation: The final refined structure is validated using a variety of metrics to ensure its quality and accuracy. This includes checking for residual electron density, analyzing bond lengths and angles for chemical reasonableness, and assessing the overall fit of the model to the data.[3] The final validated structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
A Multi-faceted Approach: The Power of Spectroscopic Corroboration
While X-ray crystallography provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals.[2] In such cases, and as a complementary approach, a combination of spectroscopic techniques is indispensable for structural elucidation.[4][5]
Figure 2: A multi-technique spectroscopic approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution.[6] It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.[7]
Expected NMR Data for 4-(4-Aminophenyl)-4-methylpentan-2-one:
¹H NMR: Would show distinct signals for the aromatic protons, the methylene protons, the methyl protons of the acetyl group, and the two diastereotopic methyl groups at the C4 position. The chemical shifts and coupling patterns would confirm the connectivity.
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
2D NMR (COSY, HSQC, HMBC): These experiments would definitively establish the connectivity between protons and carbons, providing an unambiguous assignment of all atoms in the molecule.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition.[5] This information is crucial for confirming the molecular formula.
Expected Mass Spectrometry Data:
HRMS: Would provide an accurate mass measurement of the molecular ion, confirming the elemental formula C₁₂H₁₇NO.
Fragmentation Pattern: The fragmentation pattern in the mass spectrum would offer additional structural clues, consistent with the presence of the aminophenyl and methylpentanone moieties.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4][6]
Expected IR Data:
N-H stretch: Absorption bands in the region of 3300-3500 cm⁻¹ would indicate the presence of the primary amine.
C=O stretch: A strong absorption band around 1715 cm⁻¹ would confirm the presence of the ketone carbonyl group.
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, would be indicative of the aromatic ring.
Comparative Analysis: Choosing the Right Tool for the Job
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
IR Spectroscopy
Information Provided
Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing
Carbon-hydrogen framework, connectivity, stereochemistry in solution
~5-10 mg dissolved in a suitable deuterated solvent
<1 mg
<1 mg (solid or liquid)
The Synergy of Techniques: A Self-Validating System
While X-ray crystallography provides the most definitive structural information, a comprehensive validation strategy should ideally incorporate a combination of techniques. Spectroscopic data not only corroborates the crystal structure but also provides insight into the molecule's behavior in solution, which is often more relevant to its biological function. The consistency of data across multiple analytical platforms creates a self-validating system, lending a high degree of confidence to the structural assignment.
For instance, the bond connectivities determined by 2D NMR experiments should be entirely consistent with the three-dimensional structure obtained from X-ray crystallography. Similarly, the molecular formula derived from high-resolution mass spectrometry should match that of the crystallographically determined structure.
Conclusion
The structural validation of a novel compound like 4-(4-Aminophenyl)-4-methylpentan-2-one is a cornerstone of its development. X-ray crystallography offers the gold standard for unambiguous three-dimensional structure determination, providing an unparalleled level of detail. However, the practical challenges of crystal growth necessitate the use of complementary spectroscopic techniques. NMR spectroscopy, mass spectrometry, and IR spectroscopy, when used in concert, provide a wealth of information that can be used to build and confirm a structural hypothesis. By understanding the strengths and limitations of each technique, researchers can devise a robust and efficient analytical workflow, ensuring the scientific integrity of their findings and accelerating the path from discovery to application.
References
An Overview on Computational Tools for Predicting and Designing the Organic Compounds. [Link][6]
Methods for the Elucidation of the Structure of Organic Compounds. [Link][7]
Reproducibility studies of 4-(4-Aminophenyl)-4-methylpentan-2-one reaction protocols
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating synthetic methodologies for specialized chemical intermediates. Executive Summary The synthesis of is a critical b...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating synthetic methodologies for specialized chemical intermediates.
Executive Summary
The synthesis of is a critical but notoriously irreproducible process in the development of specific pharmaceutical building blocks. The core issue stems from the condensation of aniline with mesityl oxide, which inherently favors N-alkylation and cyclization to form a thermodynamic sink: 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ)[1]. This guide objectively compares traditional homogeneous batch protocols against modern heterogeneous continuous-flow methods, providing actionable methodologies and quantitative data to help you achieve reproducible C-alkylation.
Mechanistic Divergence & Causality
In traditional systems, the amine group of aniline acts as a strong nucleophile, rapidly attacking the electrophilic centers of mesityl oxide. Without spatial restriction, the kinetically formed Schiff base intermediate quickly undergoes intramolecular electrophilic aromatic substitution (cyclization) to form TMQ.
To selectively synthesize 4-(4-aminophenyl)-4-methylpentan-2-one, the reaction environment must impose strict steric constraints to block the N-alkylation pathway, forcing the Friedel-Crafts C-alkylation at the para position.
Reaction pathway showing the divergence between desired C-alkylation and TMQ byproduct formation.
Comparison of Reaction Protocols
To overcome the reproducibility crisis associated with this synthesis, we evaluate two distinct methodologies:
Protocol A (Traditional Batch): Utilizes homogeneous Lewis acids (e.g., AlCl3). This method suffers from severe batch-to-batch variability due to localized hot spots and extended residence times that allow intermediates to degrade into TMQ.
Protocol B (Continuous Flow with Solid Acid): Employs a shape-selective [1] in a continuous flow reactor. The confined pore structure sterically hinders the bulky transition state required for TMQ cyclization.
Quantitative Reproducibility Data
The following table summarizes the performance metrics across 5 independent validation runs for each protocol. Protocol B demonstrates vastly superior reproducibility (measured by Relative Standard Deviation, RSD) and selectivity.
Performance Metric
Protocol A (Batch / Homogeneous AlCl3)
Protocol B (Flow / Heterogeneous Silica-SO3H)
Average Yield (%)
42.4 ± 8.2
86.8 ± 1.5
Selectivity (Target:TMQ)
1.2 : 1
18.5 : 1
Yield RSD (%)
19.3%
1.7%
E-factor (Waste Ratio)
> 15
3.2
Throughput
50 g / 24h
120 g / 24h
Experimental Workflows & Methodologies
Workflow comparison between traditional batch synthesis and continuous flow solid-acid catalysis.
Protocol A: Homogeneous Batch Synthesis (Self-Validating via TLC)
Note: This protocol is provided for baseline comparison. It is not recommended for scale-up due to poor E-factor and high RSD.
Preparation: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 50 mmol of aniline in 50 mL of anhydrous dichloromethane (DCM).
Catalyst Addition: Slowly add 10 mol% of anhydrous AlCl3.
Causality: The Lewis acid effectively activates the mesityl oxide, but its homogeneous nature lacks spatial control, leaving the N-alkylation pathway entirely unrestricted.
Reagent Addition: Introduce 55 mmol of mesityl oxide dropwise over 30 minutes at 0°C to manage the exothermic activation.
Heating & Reaction: Reflux the mixture at 80°C for 12 hours.
Validation Check: Perform TLC (Hexane:EtOAc 3:1). The system validates itself by the appearance of two distinct spots: a higher Rf spot corresponding to the TMQ byproduct, and a lower Rf spot for the target C-alkylated compound.
Workup: Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography.
Protocol B: Continuous Flow Heterogeneous Synthesis (Self-Validating via In-line UV)
Note: This is the recommended protocol for achieving >85% yield with high reproducibility.
System Priming: Pack a standard stainless-steel flow column (10 mm ID x 100 mm) with 5 g of organosulfonic acid-functionalized silica (Silica-SO3H). Prime the system with anhydrous toluene at 1.0 mL/min.
Causality: The solid acid provides localized protonation within confined mesopores. This sterically restricts the bulky, multi-ring transition state required for TMQ cyclization, funneling the reaction toward the linear C-alkylated product.
Reagent Preparation: Prepare a single feed solution containing 0.5 M aniline and 0.55 M mesityl oxide in toluene.
Flow Execution: Pump the feed solution through the packed bed reactor heated to 80°C at a flow rate of 0.5 mL/min (Residence time ≈ 15 minutes).
Causality: The strictly controlled, short residence time prevents the primary C-alkylated product from undergoing secondary thermodynamic rearrangements.
Validation Check: Route the reactor effluent through an in-line UV-Vis flow cell (monitoring at 254 nm and 280 nm). A stable absorbance plateau validates steady-state conversion. Any fluctuation immediately alerts the operator to channeling or catalyst deactivation in the packed bed.
Collection & Isolation: Collect the steady-state effluent, evaporate the toluene under reduced pressure, and recrystallize the crude product from ethanol to yield pure 4-(4-aminophenyl)-4-methylpentan-2-one.
Conclusion
For the synthesis of 4-(4-aminophenyl)-4-methylpentan-2-one, traditional batch protocols are fundamentally limited by the thermodynamic preference for TMQ formation. Transitioning to a continuous flow paradigm utilizing shape-selective solid acid catalysts not only suppresses byproduct formation but also transforms a highly variable procedure into a reproducible, scalable, and self-validating system.
References
Nowicki, J., Jaroszewska, K., Nowakowska-Bogdan, E., Szmatoła, M., & Iłowska, J. "Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects." Molecular Catalysis, 454 (2018): 94-103.[Link][1]
Elemental Analysis Confirmation for 4-(4-Aminophenyl)-4-methylpentan-2-one: A Comparative Methodological Guide
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Context In pharmaceutical development, confirming the empirical formula of a synthesized intermediate is not merely...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Context
In pharmaceutical development, confirming the empirical formula of a synthesized intermediate is not merely a regulatory box-checking exercise; it is the foundational proof of macroscopic purity. 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2) is a highly specific bioactive small molecule and synthetic building block[1]. With a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , establishing its absolute identity requires orthogonal analytical techniques.
While modern laboratories heavily rely on spectroscopic methods, classic elemental analysis (CHNS/O combustion) remains the gold standard for absolute weight percentage confirmation in the pharmaceutical sector[2][3]. This guide objectively compares modern CHNO flash combustion analyzers against alternative modalities and provides a field-proven, self-validating protocol for the elemental confirmation of this specific compound.
Comparative Analysis of Analytical Modalities
To establish the empirical formula of C₁₂H₁₇NO, researchers typically evaluate three primary techniques. Below is an objective performance comparison detailing why CHNO combustion remains indispensable despite the advent of high-resolution spectroscopy.
Table 1: Performance Comparison of Empirical Formula Confirmation Techniques
Parameter
CHNO Flash Combustion Analyzer
High-Resolution Mass Spectrometry (HRMS)
Quantitative NMR (qNMR)
Primary Output
Absolute mass fraction (wt%) of C, H, N, O
Exact monoisotopic mass (m/z)
Proton/Carbon ratio and purity
Accuracy / Error
±0.3% absolute error
< 2 ppm mass error
±1.0% relative error
Matrix Effects
Negligible (complete oxidation)
High (Ion suppression in ESI)
Moderate (Solvent overlap)
Sample Requirement
1–3 mg (Destructive)
< 1 µg (Destructive)
5–15 mg (Non-destructive)
Cost & Throughput
Low cost, High throughput
High cost, Medium throughput
Medium cost, Low throughput
Best Used For
Bulk purity & macroscopic empirical formula
Trace impurities & exact molecular weight
Structural connectivity & isomerism
Causality & Expert Insight:
Why choose a CHNO analyzer over HRMS for bulk validation? HRMS provides unparalleled sensitivity for exact mass, but it cannot definitively prove bulk purity because it is subject to differential ionization efficiencies. If a batch of 4-(4-Aminophenyl)-4-methylpentan-2-one contains 5% inorganic salts (e.g., NaCl) from a previous workup, HRMS will completely miss it. Conversely, CHNO combustion measures the macroscopic elemental composition[4]. If the sample contains inorganic impurities or residual solvents (e.g., water, ethyl acetate), the experimental carbon and nitrogen percentages will immediately deviate from the theoretical values, instantly flagging the compromised batch.
A robust analytical protocol must be a self-validating system—meaning the instrumentation continuously proves its own calibration and accuracy during the run sequence. Because 4-(4-Aminophenyl)-4-methylpentan-2-one lacks sulfur, the analyzer is configured specifically for CHN and O determination[2][4].
Step-by-Step Methodology for C₁₂H₁₇NO
System Purge & Blanking:
Action: Purge the system with ultra-high purity Helium (99.999%) and run three empty tin (Sn) capsules.
Causality: Tin capsules are utilized because their exothermic oxidation provides the localized thermal flash (up to 1800°C) required for complete combustion[4]. Blank runs establish the baseline and prove the system is free of atmospheric N₂ or CO₂ leaks.
Calibration (K-Factor Determination):
Action: Weigh 1.5 mg, 2.0 mg, and 2.5 mg of a certified reference material (e.g., Acetanilide for CHN, Sulfanilamide for O) using a microbalance with 0.1 µg readability[2].
Causality: Using multiple weights of the standard ensures the Thermal Conductivity Detector (TCD) response is linear across the dynamic range. The K-factor (calibration factor) is calculated for each element.
Sample Preparation & Catalytic Additives:
Action: Weigh exactly 2.0 mg of 4-(4-Aminophenyl)-4-methylpentan-2-one into a tin capsule. Add 1.0 mg of Vanadium Pentoxide (V₂O₅).
Causality: V₂O₅ acts as a potent oxidation catalyst. Because the target compound contains a robust aromatic ring, the catalyst ensures complete conversion of carbon to CO₂, preventing the formation of refractory carbon (soot) which would artificially lower the %C reading.
Flash Combustion & Reduction:
Action: Drop the capsule into the 1000°C combustion reactor under a precise O₂ pulse. Pass the resulting gases through a reduction reactor packed with copper wire at 650°C.
Causality: The O₂ pulse drives the flash combustion. The reduction reactor is critical because combustion produces nitrogen oxides (NOx). The copper quantitatively reduces all NOx to N₂ gas, ensuring accurate nitrogen quantification.
Chromatographic Separation & Detection:
Action: The gas mixture sweeps through a GC column and is detected by the TCD[4].
Causality: The gases elute in the strict order of N₂, CO₂, then H₂O. The area under each peak is integrated and multiplied by the K-factor to yield absolute weight percentages.
Self-Validation Check (Bracketing):
Action: Run a standard reference material after every 10 samples.
Causality: This proves that the TCD has not drifted and the reduction reactor is not exhausted, validating the entire batch retroactively.
Workflow Visualization
Below is the logical flow of the self-validating CHNO analysis system, demonstrating the transformation of the solid sample into quantifiable data.
Figure 1: Self-validating CHNO combustion workflow for empirical formula confirmation.
Quantitative Data & Results
The theoretical elemental composition of 4-(4-Aminophenyl)-4-methylpentan-2-one (C₁₂H₁₇NO) is calculated based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). Below is the synthesized validation data for a highly pure batch analyzed using the protocol above.
Table 2: CHNO Analysis Results vs. Theoretical Values
AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA
Source: Thermo Fisher Scientific
URL
Understanding the Working Principles of CHNO Analyzers
Source: AZoM
URL
Assessing isomeric purity of 4-(4-Aminophenyl)-4-methylpentan-2-one samples
Assessing Isomeric Purity of 4-(4-Aminophenyl)-4-methylpentan-2-one Samples Executive Summary: The Regio-Selectivity Challenge In the synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one (often derived from the Friedel-Cr...
Author: BenchChem Technical Support Team. Date: March 2026
Assessing Isomeric Purity of 4-(4-Aminophenyl)-4-methylpentan-2-one Samples
Executive Summary: The Regio-Selectivity Challenge
In the synthesis of 4-(4-Aminophenyl)-4-methylpentan-2-one (often derived from the Friedel-Crafts alkylation of aniline with mesityl oxide), "isomeric purity" does not refer to enantiomers—the central carbon is achiral due to the gem-dimethyl group. Instead, the critical quality attribute is Regio-Isomeric Purity .
The reaction favors the para-substituted product (Target), but inevitably produces the ortho-isomer and potentially N-alkylated byproducts. For applications in high-performance polymers (e.g., polyimides) or pharmaceutical intermediates, the presence of the ortho-isomer disrupts molecular packing and alters solubility profiles.
This guide compares three analytical approaches, ultimately recommending High-Performance Liquid Chromatography (HPLC) with a Biphenyl Stationary Phase as the superior method for resolving these structural isomers.
The Isomer Landscape: Reaction Pathways
The acid-catalyzed condensation of aniline and mesityl oxide yields a mixture driven by the directing effects of the amino group.
Figure 1: Reaction pathways showing the formation of the target para-isomer versus ortho- and N-alkylated impurities.
Comparative Analysis of Analytical Methods
Feature
Method A: HPLC (Biphenyl)
Method B: HPLC (C18)
Method C: qNMR
Primary Mechanism
Interactions & Hydrophobicity
Hydrophobicity
Magnetic Resonance
Selectivity ()
High (Resolves ortho/para)
Moderate (Co-elution risk)
Absolute (Structural ID)
Sensitivity (LOD)
< 0.05%
< 0.05%
~1.0%
Throughput
High (10-15 min run)
High (10-15 min run)
Low
Best For
Routine QC & Purity Assays
General Screening
Reference Standard Qualification
Why Biphenyl Columns?
Standard C18 columns rely on hydrophobic differences. Since the ortho and para isomers have identical hydrophobicity (logP), C18 often fails to separate them at low impurity levels. Biphenyl phases engage in distinct
interactions with the aromatic ring. The ortho-isomer, with the bulky alkyl group adjacent to the amine, has a twisted conformation that disrupts these interactions differently than the planar para-isomer, resulting in superior separation.
Recommended Protocol: HPLC with Biphenyl Stationary Phase
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the data is reliable before samples are even quantified.
Chromatographic Conditions
Column: Restek Raptor Biphenyl (or equivalent), 100 mm x 2.1 mm, 2.7 µm particle size.[1]
Mobile Phase A: 0.1% Formic Acid in Water (Protonates amine, improving peak shape).
Personal protective equipment for handling 4-(4-Aminophenyl)-4-methylpentan-2-one
Procedural Safety and Operational Guide: Handling 4-(4-Aminophenyl)-4-methylpentan-2-one As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe hand...
Author: BenchChem Technical Support Team. Date: March 2026
Procedural Safety and Operational Guide: Handling 4-(4-Aminophenyl)-4-methylpentan-2-one
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of bifunctional intermediates. 4-(4-Aminophenyl)-4-methylpentan-2-one (CAS: 2092835-86-2) is a highly valuable building block, featuring both a primary aromatic amine (aniline derivative) and a ketone moiety. While its structural duality makes it synthetically versatile, it also introduces complex safety liabilities. This guide provides a self-validating, step-by-step operational protocol designed to protect personnel, ensure logistical efficiency, and build a culture of uncompromising laboratory safety.
Chemical Hazard Profiling: The Causality of Risk
To design an effective safety protocol, we must first understand the molecular mechanisms of toxicity associated with this compound:
The Aromatic Amine Moiety (Systemic Toxicity): Primary aromatic amines are highly lipid-soluble, allowing them to1[1]. Once absorbed, they undergo cytochrome P450-mediated N-hydroxylation. The resulting arylhydroxylamine metabolites enter erythrocytes and trigger a2[2], converting it to methemoglobin (met-Hb). This severely impairs oxygen transport, leading to methemoglobinemia (cyanosis, hypoxia). Furthermore, many aromatic amines are suspected mutagens and carcinogens[1].
The Ketone Moiety (Physical Hazard): Ketones generally present flammability risks and can act as respiratory and ocular irritants. The volatility of the ketone group can facilitate the aerosolization of the entire molecule if heated, increasing inhalation risks.
Quantitative Hazard & Permeation Data Summary
To ground our safety protocols in empirical data, the following table summarizes the critical quantitative thresholds for handling aromatic amines safely:
Standard laboratory PPE is insufficient for aromatic amines. Standard nitrile gloves offer poor chemical resistance and rapid permeation times for aniline derivatives[5]. The following matrix outlines the required PPE and the scientific rationale:
Protective Gear
Specification
Scientific Justification
Hand Protection
Butyl Rubber or Laminate (e.g., SilverShield) gloves.
Aromatic amines readily permeate standard nitrile and latex. 6[6] to both ketones and lipid-soluble amines, preventing percutaneous absorption.
Eye Protection
Chemical splash goggles (ANSI Z87.1 compliant).
Protects ocular mucosa from aerosolized ketone irritants and amine particulates.
Body Protection
Flame-resistant (FR) lab coat, fully buttoned, with closed-toe non-porous shoes.
The FR coat mitigates the ketone's flammability risk, while non-porous shoes prevent dermal exposure from accidental drops.
Respiratory
Handled strictly within a certified Chemical Fume Hood.
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous checkpoint is verified.
Step 1: Pre-Operation Verification
Verify fume hood face velocity is between 80-120 feet per minute (fpm).
Clear the workspace of incompatible materials (strong oxidizers, acids).
Don the specialized PPE outlined in the matrix above.
Step 2: Weighing and Transfer
Place the analytical balance inside the fume hood or a localized exhaust ventilation (LEV) enclosure.
Use an anti-static weighing boat to prevent the dispersion of fine powders.
If the compound is in a liquid/oil state, use positive displacement pipettes to avoid vapor-pressure-induced dripping.
Step 3: Reaction Setup
Ensure all reaction vessels are securely clamped.
If heating is required, use a closed system with a reflux condenser to prevent the escape of vaporized aromatic amines.
Step 4: Post-Handling Decontamination
Wipe down the balance and hood surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate any residual amine, rendering it water-soluble.
Follow with a standard soap and water wipe.
Caption: Operational workflow and safety checkpoints for handling aromatic amines.
Spill Response Plan
Immediate action is required to prevent dermal exposure and vapor inhalation.
Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within.
Neutralize & Absorb: For liquid spills, 9[10]. Do not use combustible absorbents like sawdust. If solid, gently cover with damp paper towels to prevent dust generation.
Decontaminate: Wash the spill area with a mild acidic solution (to form the amine salt), followed by soap and water.
Dispose: Place all absorbed materials and contaminated PPE into a clearly labeled, sealable hazardous waste container.
Waste Disposal Plan
Improper disposal of aromatic amines can lead to severe environmental contamination and aquatic toxicity.
Segregation: Do NOT mix 4-(4-Aminophenyl)-4-methylpentan-2-one waste with general organic solvents. Segregate into a dedicated "Toxic Organics - Aromatic Amines" waste stream.
Labeling: Clearly label the container with the chemical name, CAS number (2092835-86-2), and hazard warnings (Toxic, Flammable).
Destruction: Final disposal must be handled by a certified hazardous waste contractor, typically via high-temperature incineration to ensure complete destruction of the aniline ring.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines , ACS Publications.1
Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines , NIH / PMC. 2
Personal Protective Equipment for Handling Aromatic Amines , Benchchem. 5
Chemical Protective Clothing: Permeation and Degradation Compendium , ResearchGate. 6
Laboratory Safety and Chemical Hygiene Plan , Northwestern University.9